1-Bromo-pent-2-ene
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H9Br |
|---|---|
Molecular Weight |
149.03 g/mol |
IUPAC Name |
1-bromopent-2-ene |
InChI |
InChI=1S/C5H9Br/c1-2-3-4-5-6/h3-4H,2,5H2,1H3 |
InChI Key |
FTBPZRNURKMEFD-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCBr |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 1-Bromo-pent-2-ene: Chemical Properties, Structure, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 1-Bromo-pent-2-ene. The information is curated for professionals in research and development, particularly in the fields of organic synthesis and drug development.
Chemical Structure and Isomerism
This compound is an organic halide with the chemical formula C₅H₉Br. Its structure consists of a five-carbon pentene chain with a bromine atom attached to the first carbon (C1) and a double bond between the second and third carbons (C2 and C3). Due to the presence of the double bond, this compound exists as two stereoisomers: the (E)-isomer (trans) and the (Z)-isomer (cis). The commercially available form is predominantly the (E)-isomer.
Molecular Structure:
-
(E)-1-Bromo-pent-2-ene (trans): The ethyl group (-CH₂CH₃) and the bromomethyl group (-CH₂Br) are on opposite sides of the double bond.
-
(Z)-1-Bromo-pent-2-ene (cis): The ethyl group and the bromomethyl group are on the same side of the double bond.
The relationship between these isomers can be visualized as a logical flow from the base structure to its stereochemical variations.
An In-depth Technical Guide to (E)-1-bromopent-2-ene
This technical guide provides a comprehensive overview of (E)-1-bromopent-2-ene, a valuable reagent in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed information on its nomenclature, physicochemical properties, synthesis, and reactivity.
IUPAC Name and Synonyms
The compound with the chemical structure of a bromine atom attached to the first carbon of a five-carbon chain with a trans-double bond between the second and third carbons is formally named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.
IUPAC Name: (E)-1-bromopent-2-ene[1]
This name is derived by identifying the longest carbon chain containing the principal functional group (the double bond), which is a pentene. The positions of the bromine atom and the double bond are indicated by locants, and the stereochemistry of the double bond is designated as (E) for entgegen (opposite), indicating that the higher priority groups on each carbon of the double bond are on opposite sides.
Synonyms: This compound is also known by several other names in the literature and chemical catalogs:
-
(E)-1-bromo-2-pentene[2]
-
(2E)-1-Bromopent-2-Ene[2]
-
trans-1-bromo-pent-2-ene[2]
-
1-bromo-trans-2-pentene[3]
Physicochemical Properties
A summary of the key physical and chemical properties of (E)-1-bromopent-2-ene is presented in the table below. This data is essential for its handling, storage, and use in experimental setups.
| Property | Value | Reference |
| Molecular Formula | C5H9Br | [2][4] |
| Molecular Weight | 149.03 g/mol | [2] |
| Appearance | Colorless liquid | [2] |
| Odor | Pungent | [2] |
| Density | 1.26 g/mL at 25 °C | [2][4] |
| Boiling Point | 122 °C | [2][4] |
| Refractive Index | n20/D 1.4785 | [2][4] |
| CAS Number | 7348-71-2 | [2] |
Synthesis of (E)-1-bromopent-2-ene
(E)-1-bromopent-2-ene is typically synthesized via the allylic bromination of (E)-pent-2-ene using N-bromosuccinimide (NBS) as the brominating agent. This reaction proceeds via a free radical mechanism, often initiated by light or a radical initiator.
Experimental Protocol: Allylic Bromination of (E)-pent-2-ene
This protocol describes a general procedure for the synthesis of (E)-1-bromopent-2-ene.
Materials:
-
(E)-pent-2-ene
-
N-bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl4) or other suitable inert solvent
-
Radical initiator (e.g., azobisisobutyronitrile - AIBN, or benzoyl peroxide) or a UV lamp
-
Anhydrous sodium sulfate (Na2SO4)
-
Separatory funnel
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (E)-pent-2-ene in carbon tetrachloride.
-
Add N-bromosuccinimide and a catalytic amount of a radical initiator (e.g., AIBN) to the solution. Alternatively, the reaction can be initiated by irradiating the mixture with a UV lamp.
-
Heat the reaction mixture to reflux (the boiling point of the solvent) and maintain the reflux for a period of time, monitoring the reaction progress by techniques such as TLC or GC. The reaction is typically complete when the denser NBS has been consumed and replaced by the less dense succinimide which floats on top of the solvent.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with water in a separatory funnel to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent.
-
Remove the solvent using a rotary evaporator.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure (E)-1-bromopent-2-ene.
Reaction Mechanism and Visualization
The synthesis of (E)-1-bromopent-2-ene proceeds through a radical chain mechanism. The key steps are initiation, propagation, and termination. The propagation steps involve the formation of a resonance-stabilized allylic radical, which can lead to the formation of isomeric products.
Caption: Radical mechanism for the synthesis of (E)-1-bromopent-2-ene.
Reactivity and Applications in Synthesis
(E)-1-bromopent-2-ene is a versatile building block in organic synthesis due to the presence of two reactive sites: the carbon-bromine bond and the carbon-carbon double bond. It can participate in a variety of reactions, including nucleophilic substitutions and additions to the double bond.
Nucleophilic Substitution Reactions
The primary bromide in (E)-1-bromopent-2-ene is susceptible to nucleophilic attack, making it a good substrate for SN2 reactions. This allows for the introduction of a wide range of functional groups at the C1 position.
Experimental Protocol: Example of a Nucleophilic Substitution
A detailed experimental protocol for a specific nucleophilic substitution reaction would require a dedicated literature search for a published procedure. However, a general workflow can be outlined.
Caption: General workflow for a nucleophilic substitution reaction.
Spectral Data for Characterization
The structure of (E)-1-bromopent-2-ene can be confirmed using various spectroscopic techniques.
1H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the different protons in the molecule. The chemical shifts and coupling patterns provide valuable information about the connectivity and stereochemistry. While a specific spectrum is not provided in the search results, typical chemical shift regions for similar structures can be predicted.
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the C=C double bond (around 1650-1680 cm⁻¹) and the C-Br bond (in the fingerprint region, typically below 800 cm⁻¹).
Safety Information
(E)-1-bromopent-2-ene is a flammable liquid and can cause eye and respiratory irritation.[2] It is important to handle this chemical in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Keep away from sources of ignition.[2] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[2]
References
Physical properties of 1-Bromo-pent-2-ene boiling point and density
An In-Depth Technical Guide to the Physical Properties of 1-Bromo-pent-2-ene: Boiling Point and Density
This technical guide provides a comprehensive overview of the key physical properties of this compound, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in the field of drug development who require accurate physical data and detailed experimental methodologies. This document summarizes quantitative data in a structured format, outlines protocols for experimental determination, and includes visual workflows to illustrate the procedures.
Physical Properties of this compound
This compound, predominantly in its trans-isomeric form, is a chemical compound with the linear formula C₂H₅CH=CHCH₂Br. The physical characteristics of this compound are crucial for its handling, application in synthesis, and purification processes.
Quantitative Data Summary
The boiling point and density of this compound are summarized in the table below. These values are critical for predicting the compound's behavior under various experimental conditions.
| Physical Property | Value | Conditions |
| Boiling Point | 122 °C | at standard atmospheric pressure |
| Density | 1.26 g/mL | at 25 °C |
Data sourced from literature values.[1]
Experimental Protocols for Physical Property Determination
Accurate determination of boiling point and density requires precise experimental techniques. The following sections detail the standard methodologies for these measurements.
Determination of Boiling Point
The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[2] Several methods can be employed for its determination, including the micro-reflux method, which is suitable for small sample volumes.[3][4]
Protocol: Micro-Reflux Method
-
Sample Preparation: Using a Pasteur pipette, introduce approximately 0.5 mL of the liquid sample into a small test tube. Add a small magnetic stir bar to ensure smooth boiling.[4]
-
Apparatus Setup:
-
Clamp the test tube securely within a heating block on a hot plate stirrer.
-
Insert a thermometer into the test tube, ensuring the thermometer bulb is positioned about 1 cm above the liquid's surface.[3]
-
-
Heating and Observation:
-
Begin gentle stirring and heating of the sample.
-
Observe the liquid until it begins to boil and a ring of condensing vapor (refluxing) is visible on the inner wall of the test tube.[3] The thermometer bulb should be at the level of this ring for an accurate measurement.
-
-
Data Recording:
-
Replication: For accuracy, the determination should be repeated at least once with a fresh sample.[4]
Determination of Density
Density is an intrinsic physical property defined as the mass of a substance per unit volume.[5] The volumetric method is a straightforward and common technique for determining the density of a liquid.
Protocol: Volumetric Method
-
Initial Mass Measurement: Weigh a clean, dry graduated cylinder on a digital balance and record its mass.[6][7]
-
Volume Measurement: Carefully pour a specific volume of the liquid (e.g., 10-25 mL) into the graduated cylinder. Record the exact volume, reading from the bottom of the meniscus.[7]
-
Final Mass Measurement: Weigh the graduated cylinder containing the liquid and record the combined mass.[6][7]
-
Calculation:
-
Temperature and Replication: Record the temperature of the liquid, as density is temperature-dependent.[5] Repeat the procedure multiple times to ensure the precision and accuracy of the results.[7]
Visualization of Experimental Workflows
The following diagrams, created using the DOT language, illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Boiling Point Determination via Micro-Reflux.
Caption: Workflow for Density Determination via Volumetric Method.
References
CAS number and molecular formula of 1-Bromo-pent-2-ene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-bromo-2-pentene, a versatile reagent in organic synthesis. The document details its chemical properties, isomeric forms, synthesis protocols, and applications, with a focus on its utility for professionals in research and drug development.
Chemical Identity and Properties
1-Bromo-2-pentene is an organobromine compound with the molecular formula C₅H₉Br. It exists as two geometric isomers: a (Z)-isomer (cis) and an (E)-isomer (trans). These isomers exhibit distinct physical properties and may have different reactivity profiles in stereospecific reactions. The majority of commercially available 1-bromo-2-pentene is predominantly the (E)-isomer.
Table 1: Chemical Identifiers and Properties of 1-Bromo-2-pentene Isomers
| Property | (E)-1-Bromo-2-pentene (trans) | (Z)-1-Bromo-2-pentene (cis) |
| Molecular Formula | C₅H₉Br | C₅H₉Br |
| Molecular Weight | 149.03 g/mol [1] | 149.03 g/mol |
| CAS Number | 7348-71-2, 20599-27-3[2] | 7348-78-9 |
| Appearance | Colorless liquid | Liquid |
| Boiling Point | 122 °C (lit.)[1] | 122 °C (lit.) |
| Density | 1.26 g/mL at 25 °C (lit.)[1] | 1.26 g/mL at 25 °C (lit.) |
| Refractive Index (n20/D) | 1.4785 (lit.)[1] | 1.478 (lit.) |
| InChI Key | FTBPZRNURKMEFD-ONEGZZNKSA-N[1] | FTBPZRNURKMEFD-ARJAWSKDSA-N |
| Canonical SMILES | CC/C=C/CBr[1] | CC/C=C\CBr |
Spectroscopic Data
Table 2: Predicted Spectroscopic Data for 1-Bromo-2-pentene
| Data Type | (E)-1-Bromo-2-pentene | (Z)-1-Bromo-2-pentene |
| ¹H NMR | δ ~5.5-6.0 (m, 2H, CH=CH), ~3.9 (d, 2H, CH₂Br), ~2.0 (p, 2H, CH₂CH₃), ~1.0 (t, 3H, CH₃) | δ ~5.4-5.9 (m, 2H, CH=CH), ~4.0 (d, 2H, CH₂Br), ~2.1 (p, 2H, CH₂CH₃), ~1.0 (t, 3H, CH₃) |
| ¹³C NMR | δ ~135 (CH), ~125 (CH), ~35 (CH₂Br), ~25 (CH₂CH₃), ~13 (CH₃) | δ ~134 (CH), ~124 (CH), ~30 (CH₂Br), ~25 (CH₂CH₃), ~13 (CH₃) |
| IR (cm⁻¹) | ~3030 (C-H, alkene), ~1655 (C=C), ~1210 (C-Br) | ~3030 (C-H, alkene), ~1655 (C=C), ~1210 (C-Br) |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Experimental Protocols
Synthesis of (E)-1-Bromo-2-pentene via Allylic Bromination
The synthesis of (E)-1-bromo-2-pentene is commonly achieved through the allylic bromination of (E)-2-pentene using N-bromosuccinimide (NBS). This reaction proceeds via a free-radical mechanism, where the allylic position is selectively halogenated.
Experimental Protocol:
-
Reagents: (E)-2-pentene, N-bromosuccinimide (NBS), carbon tetrachloride (CCl₄), radical initiator (e.g., AIBN or benzoyl peroxide), light source (e.g., UV lamp).
-
Procedure:
-
In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve (E)-2-pentene in CCl₄.
-
Add a stoichiometric amount of NBS and a catalytic amount of a radical initiator.
-
Irradiate the mixture with a UV lamp and heat to reflux to initiate the reaction.
-
Monitor the reaction progress by GC-MS. The reaction is typically complete when the denser NBS has been consumed and replaced by the less dense succinimide.
-
After completion, cool the mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by fractional distillation to yield pure (E)-1-bromo-2-pentene.
-
Logical Workflow for Synthesis of (E)-1-Bromo-2-pentene
Caption: Workflow for the synthesis of (E)-1-Bromo-2-pentene.
Synthesis of (Z)-1-Bromo-2-pentene
The (Z)-isomer can be synthesized from (Z)-2-penten-1-ol.
Experimental Protocol:
-
Reagents: (Z)-2-penten-1-ol, phosphorus tribromide (PBr₃), diethyl ether.
-
Procedure:
-
In a flask maintained under an inert atmosphere, dissolve (Z)-2-penten-1-ol in anhydrous diethyl ether and cool the solution in an ice bath.
-
Slowly add phosphorus tribromide dropwise with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by carefully pouring it over ice.
-
Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
The resulting crude product can be purified by distillation under reduced pressure.
-
Applications in Synthesis
1-Bromo-2-pentene is a valuable building block in organic synthesis, particularly for introducing a pentenyl group into a molecule. Its allylic nature makes it susceptible to nucleophilic substitution (Sₙ2) reactions. This reactivity is harnessed in the synthesis of more complex molecules, including natural products and potential pharmaceutical agents. For instance, it has been utilized in the preparation of pheromones and in the synthesis of (+)-polyoxamic acid, an amino acid component of polyoxin antibiotics.
Signaling Pathway for Sₙ2 Reaction of 1-Bromo-2-pentene
Caption: Generalized Sₙ2 reaction pathway of 1-Bromo-2-pentene.
Safety and Handling
1-Bromo-2-pentene is a flammable liquid and vapor.[2] It causes severe skin burns and eye damage.[2] It is essential to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Store in a cool, dry, and well-ventilated area away from sources of ignition.
Table 3: GHS Hazard Information for 1-Bromo-2-pentene
| Hazard Class | Hazard Statement |
| Flammable Liquids | H226: Flammable liquid and vapor[2] |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage[2] |
Conclusion
1-Bromo-2-pentene, in both its (E) and (Z) isomeric forms, serves as a key intermediate for synthetic chemists. Its utility in introducing the pentenyl moiety via allylic substitution makes it a valuable tool in the synthesis of complex organic molecules. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe use in research and development, including in the field of drug discovery.
References
A Technical Guide to 1-Bromo-pent-2-ene: Commercial Availability, Synthesis, and Applications in Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromo-pent-2-ene, a versatile halogenated alkene, serves as a valuable building block in organic synthesis. Its utility in the construction of complex molecular architectures makes it a compound of interest for researchers in academia and the pharmaceutical industry. This technical guide provides a comprehensive overview of the commercial availability of this compound, detailed experimental protocols for its synthesis, and an exploration of its applications, particularly in the realm of drug discovery and development.
Commercial Availability and Suppliers
This compound is commercially available from several chemical suppliers, primarily as a mixture of (E) and (Z) isomers, with the (E)-isomer (trans) often being the predominant form. Researchers can source this reagent from major global distributors as well as more specialized chemical providers. Below is a summary of prominent suppliers and their typical product specifications.
| Supplier | Product Name | CAS Number | Purity/Specification |
| Sigma-Aldrich | 1-Bromo-2-pentene, predominantly trans | 7348-71-2 ((E)-isomer) | 95% |
| Alfa Aesar | 1-Bromo-2-pentene, mixture of isomers | 20599-27-3 | Mixture of (E) and (Z) |
| TCI Chemicals | 1-Bromo-2-pentene (mixture of cis and trans) | 20599-27-3 | >97.0% |
| AK Scientific, Inc. | (Z)-1-Bromo-2-pentene | 7348-78-9 | Not specified |
| BLDpharm | (Z)-1-Bromopent-2-ene | 7348-78-9 | Not specified |
| MolPort | (2E)-1-bromopent-2-ene | 7348-71-2 | Available from multiple suppliers |
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and spectroscopic properties of this compound is essential for its effective use in synthesis and for the characterization of its reaction products.
| Property | Value |
| Molecular Formula | C₅H₉Br |
| Molecular Weight | 149.03 g/mol |
| Boiling Point | 122 °C (lit.)[1] |
| Density | 1.26 g/mL at 25 °C (lit.)[1] |
| Refractive Index (n20/D) | 1.4785 (lit.)[1] |
| Flash Point | 23 °C (73.4 °F) - closed cup[1] |
| Isomeric Forms | (E)-1-bromopent-2-ene (trans), (Z)-1-bromopent-2-ene (cis) |
| CAS Numbers | 20599-27-3 (mixture), 7348-71-2 ((E)-isomer), 7348-78-9 ((Z)-isomer) |
Spectroscopic Data:
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands. The C=C stretching vibration is typically observed in the region of 1650-1670 cm⁻¹. The C-H stretching vibrations for the vinyl and alkyl protons appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-Br stretching frequency is found in the fingerprint region, typically below 700 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides distinct signals for the different protons in the molecule. The allylic protons adjacent to the bromine atom typically appear as a doublet around 3.9-4.1 ppm. The vinyl protons resonate in the range of 5.5-5.9 ppm, with coupling constants that can help distinguish between the (E) and (Z) isomers. The ethyl group protons will show a triplet for the methyl group and a quintet for the methylene group further downfield.
-
¹³C NMR: The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms. The carbon bearing the bromine will be in the range of 30-40 ppm, while the sp² hybridized carbons of the double bond will appear between 120-140 ppm.
-
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom. Fragmentation patterns will include the loss of the bromine atom and cleavage of the alkyl chain.
Experimental Protocols: Synthesis and Purification
The synthesis of this compound can be achieved through several methods. The choice of method often depends on the desired isomeric purity and the starting materials available.
Synthesis of (Z)-1-Bromo-pent-2-ene
A conceptual pathway for the synthesis of (Z)-1-bromo-pent-2-ene involves the use of acetylene as a starting material[2]. This multi-step synthesis provides a method to stereoselectively obtain the cis-isomer.
Reaction Scheme:
Caption: Synthetic pathway to (Z)-1-Bromo-pent-2-ene.
Methodology:
-
Alkylation of Acetylene: Acetylene is first deprotonated with a strong base like sodium amide (NaNH₂) to form sodium acetylide. This is then reacted with methyl iodide (CH₃I) to yield propyne[2].
-
Chain Extension: Propyne is subsequently deprotonated with NaNH₂ and reacted with ethylene oxide. An acidic workup then yields pent-3-yn-1-ol[2].
-
Stereoselective Reduction: The triple bond in pent-3-yn-1-ol is stereoselectively reduced to a cis-double bond using hydrogen gas in the presence of Lindlar's catalyst. This step is crucial for establishing the (Z)-geometry and yields (Z)-pent-2-en-1-ol[2].
-
Bromination: The final step involves the conversion of the primary alcohol in (Z)-pent-2-en-1-ol to the corresponding bromide using a reagent like phosphorus tribromide (PBr₃). This reaction proceeds with retention of the double bond geometry to give (Z)-1-bromo-pent-2-ene[2].
Synthesis via Allylic Bromination
A common method for introducing a bromine atom at an allylic position is through the use of N-bromosuccinimide (NBS) in the presence of a radical initiator or light[3][4]. This method can be applied to pent-2-ene to produce a mixture of this compound and 3-bromo-pent-1-ene due to the resonance-stabilized allylic radical intermediate.
Reaction Workflow:
Caption: Allylic bromination of pent-2-ene.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pent-2-ene in a non-polar solvent such as carbon tetrachloride (CCl₄).
-
Addition of Reagents: Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN), to the solution. Alternatively, the reaction can be initiated by irradiation with UV light.
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by TLC or GC.
-
Workup and Purification: After the reaction is complete, the mixture is cooled, and the succinimide byproduct is removed by filtration. The filtrate is then washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product, a mixture of isomeric bromopentenes, can be purified by fractional distillation.
Applications in Drug Development and Organic Synthesis
This compound is a valuable intermediate in organic synthesis due to its bifunctional nature, containing both a double bond and a reactive C-Br bond. This allows for a variety of subsequent transformations.
Key Reactions and Applications:
-
Nucleophilic Substitution: The bromine atom can be readily displaced by a variety of nucleophiles, allowing for the introduction of different functional groups. This is a fundamental reaction in the synthesis of more complex molecules, including potential drug candidates.
-
Grignard Reagent Formation: this compound can be used to prepare the corresponding Grignard reagent by reacting it with magnesium metal in an ethereal solvent[5][6]. The resulting pent-2-enylmagnesium bromide is a potent nucleophile that can be used to form new carbon-carbon bonds by reacting with electrophiles such as aldehydes, ketones, and esters.
-
Coupling Reactions: The C-Br bond can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, to form more complex unsaturated systems.
-
Precursor to Bioactive Molecules: While specific examples for this compound are not extensively documented in publicly available literature, analogous bromoalkenes are known precursors in the synthesis of bioactive compounds. For instance, brominated intermediates are utilized in the synthesis of complex natural products and their analogues, some of which exhibit interesting pharmacological properties. The synthesis of 'Bromo-DragonFLY', a potent psychoactive substance, involves brominated precursors, highlighting the role of such intermediates in accessing complex molecular scaffolds[7].
Logical Relationship of Reactivity:
References
- 1. 1-溴-2-戊烯,主要为反式 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. youtube.com [youtube.com]
- 3. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Characterization of synthetic routes to 'Bromo-DragonFLY' and benzodifuranyl isopropylamine homologues utilizing ketone intermediates. Part 1: synthesis of ketone precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Health and Safety of 1-Bromo-pent-2-ene
This guide provides comprehensive health and safety information for 1-Bromo-pent-2-ene, tailored for researchers, scientists, and professionals in drug development. It covers the essential data on its properties, hazards, handling, and emergency procedures.
Chemical Identification and Properties
This compound is a colorless liquid organic compound.[1][2] It is primarily used in organic synthesis as a reactive intermediate.[1][2] The predominantly trans isomer is the common commercially available form.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C5H9Br | [1][3][4] |
| Molecular Weight | 149.03 g/mol | [3][4] |
| CAS Number | 7348-71-2 | [1][3][4] |
| Appearance | Colorless liquid | [1][2][4] |
| Boiling Point | 122 °C | [1][4] |
| Melting Point | -106.7 °C (estimate) | [1][2][4] |
| Density | 1.26 g/mL at 25 °C | [1][4] |
| Flash Point | 23 °C (73.4 °F) - closed cup | [4] |
| Refractive Index | n20/D 1.4785 | [1][2] |
| Storage Temperature | 2-8°C | [1][2] |
| Solubility | No data available, but expected to be poorly soluble in water. | [4] |
Health and Safety Hazards
This compound is classified as a hazardous chemical.[3] The primary hazards are its flammability and its corrosive effects on skin and eyes.[3][5]
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Hazard Category | Hazard Statement | Reference(s) |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor | [3] |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage | [3][5] |
| Serious Eye Damage/Eye Irritation | Category 1 | H314: Causes severe skin burns and eye damage |
2.1. Flammability With a flash point of 23 °C, this compound is a flammable liquid and its vapors can form explosive mixtures with air.[4] It should be kept away from heat, sparks, open flames, and other ignition sources.[5][6][7]
2.2. Health Effects The most significant health hazard is its corrosive nature.[3][5] Contact with skin or eyes can cause severe burns and damage.[3][5] Inhalation of vapors or mist may cause respiratory irritation.[6][8] To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[6] No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC.[5][6]
Experimental Protocols
Potential Mechanism of Toxicity
While specific signaling pathways for this compound toxicity have not been elucidated, as an alkylating agent, a probable mechanism of toxicity involves the covalent modification of biological macromolecules such as DNA, RNA, and proteins. This can lead to cellular dysfunction and cytotoxicity.
Safe Handling and Storage
5.1. Personal Protective Equipment (PPE) When handling this compound, it is crucial to use appropriate personal protective equipment to prevent contact.[5]
-
Eye/Face Protection : Wear tightly fitting safety goggles and a face shield (8-inch minimum).[5]
-
Skin Protection : Handle with gloves that have been inspected prior to use.[5] Wear a complete suit protecting against chemicals and flame-retardant antistatic protective clothing.[5]
-
Respiratory Protection : Use a respirator with an appropriate filter (e.g., type ABEK) if a risk assessment indicates this is necessary.
5.2. Handling Handle in a well-ventilated area.[5][6] Avoid breathing vapors or mist.[5][6] Keep away from sources of ignition and take measures to prevent the buildup of electrostatic charge.[5][6]
5.3. Storage Store in a cool, dry, and well-ventilated place.[6][7] Keep the container tightly closed.[6][7] The recommended storage temperature is 2-8°C.[1]
Emergency Procedures
6.1. First Aid Measures
-
Inhalation : Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[5][6]
-
Skin Contact : Take off contaminated clothing and shoes immediately. Wash off with soap and plenty of water. Consult a physician.[5][6]
-
Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5][6]
-
Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[5][6]
6.2. Fire-Fighting Measures
-
Suitable Extinguishing Media : Use alcohol-resistant foam, dry chemical powder, or carbon dioxide for small fires.[5] Large amounts of water are ineffective.[5]
-
Specific Hazards : Combustion may produce carbon oxides and hydrogen bromide gas.[5]
-
Protective Equipment : Wear self-contained breathing apparatus for firefighting if necessary.[5][6]
6.3. Accidental Release Measures Use personal protective equipment and ensure adequate ventilation.[5][6] Remove all sources of ignition.[5][6] Prevent further leakage or spillage if safe to do so.[5] Contain the spillage and collect with an electrically protected vacuum cleaner or by wet-brushing and place it in a container for disposal according to local regulations.[5] Do not let the product enter drains.[5]
Disposal Considerations
Dispose of this chemical and its container at a licensed disposal company.[6] Do not dispose of it with household waste. Contaminated packaging should be disposed of as an unused product.[6]
This technical guide is based on currently available information. It is essential to consult the most recent Safety Data Sheet (SDS) from your supplier before handling this chemical and to conduct a thorough risk assessment for your specific application.
References
- 1. chembk.com [chembk.com]
- 2. chembk.com [chembk.com]
- 3. 1-Bromo-2-pentene, predominantly trans | C5H9Br | CID 5463000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. fishersci.fr [fishersci.fr]
- 8. lobachemie.com [lobachemie.com]
An In-depth Technical Guide to the Thermal Stability and Decomposition of 1-Bromo-pent-2-ene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-pent-2-ene is an allylic halide, a class of organic compounds known for their unique reactivity due to the presence of a halogen atom bonded to a carbon atom adjacent to a carbon-carbon double bond. This structural feature significantly influences their thermal stability and decomposition pathways. Understanding the thermal behavior of this compound is critical for its safe handling, storage, and application in various fields, including organic synthesis and drug development, where it may be used as a reactive intermediate.
This technical guide provides a comprehensive overview of the expected thermal stability and decomposition of this compound. It covers the theoretical background, predicted decomposition mechanisms, potential decomposition products, and relevant experimental protocols for analysis.
Physicochemical Properties of this compound and Analogues
A summary of the key physicochemical properties of this compound and its structural analogues is presented in Table 1. These properties are essential for understanding its behavior under thermal stress.
| Property | This compound | Crotyl Bromide (1-Bromo-2-butene) | 1-Bromo-3-methyl-2-butene |
| CAS Number | 7348-71-2 | 29576-14-5 | 870-63-3 |
| Molecular Formula | C₅H₉Br | C₄H₇Br | C₅H₉Br |
| Molecular Weight ( g/mol ) | 149.03 | 135.00 | 149.03 |
| Boiling Point (°C) | 122 | 97-99 | Not available |
| Density (g/mL at 25°C) | 1.26 | 1.312 | Not available |
| Flash Point (°C) | 23 | 11 | 32 |
Data sourced from publicly available chemical databases.
Predicted Thermal Stability and Decomposition Mechanism
The thermal decomposition of allylic halides, such as this compound, is expected to proceed primarily through a free-radical chain mechanism. The allylic C-Br bond is weaker than a typical alkyl C-Br bond due to the stability of the resulting allylic radical.
The proposed decomposition pathway is as follows:
-
Initiation: The process begins with the homolytic cleavage of the weakest bond in the molecule, the C-Br bond, to form an allylic pentenyl radical and a bromine radical. This step is initiated by thermal energy.
-
Propagation: The highly reactive bromine radical can then abstract a hydrogen atom from another this compound molecule, leading to the formation of hydrogen bromide (HBr) and another pentenyl radical. This new radical can then undergo further reactions, propagating the chain.
-
Termination: The chain reaction is terminated by the combination of two radicals, which can be two pentenyl radicals, two bromine radicals, or a pentenyl and a bromine radical.
Caption: Predicted free-radical decomposition pathway of this compound.
Potential Decomposition Products
Based on the proposed free-radical mechanism and studies on similar compounds, the thermal decomposition of this compound is expected to yield a complex mixture of products. These may include:
-
Hydrogen Bromide (HBr): A primary product from the propagation step.
-
Isomeric Pentadienes: Formed through radical recombination and rearrangement reactions.
-
Higher Molecular Weight Hydrocarbons: Resulting from the combination of pentenyl radicals.
-
Char and Coke: At higher temperatures, polymerization and carbonization can lead to the formation of solid residues.
The exact composition of the product mixture will be highly dependent on the decomposition temperature, pressure, and the presence of any catalysts or inhibitors.
Experimental Protocols for Thermal Analysis
To experimentally determine the thermal stability and decomposition products of this compound, a combination of thermal analysis and analytical techniques is recommended.
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is ideal for determining the onset of decomposition and the overall mass loss profile.
-
Objective: To determine the decomposition temperature range of this compound.
-
Apparatus: A thermogravimetric analyzer.
-
Methodology:
-
Calibrate the TGA instrument for temperature and mass.
-
Place a small, accurately weighed sample (typically 5-10 mg) of this compound into an inert sample pan (e.g., alumina or platinum).
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Record the sample mass as a function of temperature.
-
The resulting TGA curve will show the temperature at which mass loss begins, indicating the onset of decomposition.
-
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
To identify the volatile and semi-volatile decomposition products, pyrolysis coupled with GC-MS is the method of choice.
-
Objective: To identify the chemical composition of the gaseous products evolved during the thermal decomposition of this compound.
-
Apparatus: A pyrolysis unit directly coupled to a GC-MS system.
-
Methodology:
-
A small amount of this compound is introduced into the pyrolysis unit.
-
The sample is rapidly heated to a specific decomposition temperature (determined from TGA or a series of pyrolysis experiments) in an inert atmosphere.
-
The volatile pyrolysis products are swept by a carrier gas (e.g., helium) into the GC column.
-
The GC separates the individual components of the mixture based on their boiling points and interactions with the stationary phase.
-
The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for their identification by comparing the resulting mass spectra to spectral libraries.
-
Caption: Experimental workflow for Pyrolysis-GC-MS analysis.
Safety Considerations
This compound is a flammable liquid and should be handled with care in a well-ventilated fume hood.[1][2] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Thermal decomposition experiments can generate toxic and corrosive gases, such as hydrogen bromide. Therefore, the exhaust from the thermal analysis instruments must be properly vented.
Conclusion
While direct experimental data for this compound is scarce, a thorough understanding of the behavior of analogous allylic bromides allows for a reliable prediction of its thermal stability and decomposition pathways. The thermal decomposition is expected to be a radical-chain process, initiated by the cleavage of the C-Br bond. Key decomposition products are likely to include hydrogen bromide and a mixture of hydrocarbons. For definitive data, experimental analysis using TGA for stability assessment and Pyrolysis-GC-MS for product identification is strongly recommended, following the detailed protocols outlined in this guide. The information presented here serves as a crucial resource for researchers and professionals working with this and similar reactive compounds, enabling safer handling and more controlled application in their respective fields.
References
A Technical Guide to the Solubility of 1-Bromo-2-pentene in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 1-bromo-2-pentene, a key intermediate in various organic syntheses. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the predicted solubility based on established chemical principles and data from analogous compounds. Furthermore, it offers a detailed experimental protocol for determining the precise solubility of 1-bromo-2-pentene in any organic solvent of interest. This guide is intended to equip researchers with the foundational knowledge and practical methods to effectively utilize 1-bromo-2-pentene in their work.
Introduction
1-Bromo-2-pentene (C₅H₉Br) is a halogenated alkene used in the synthesis of more complex molecules, including pharmaceuticals and other specialty chemicals. Its reactivity is centered around the carbon-bromine bond and the carbon-carbon double bond. Understanding its solubility in various organic solvents is critical for reaction setup, purification processes, and formulation development.
Based on the principle of "like dissolves like," 1-bromo-2-pentene, a relatively non-polar molecule, is expected to be readily soluble in a wide range of common organic solvents. This is supported by the observed solubility of structurally similar haloalkanes. For instance, 1-chloropentane is readily soluble in non-polar organic solvents such as hexane and diethyl ether and is also soluble in ethanol.[1][2] Similarly, 1-bromopropane is miscible with most common organic solvents, including ethanol and diethyl ether.[3][4][5][6]
Predicted Solubility Profile
The following table summarizes the predicted solubility of 1-bromo-2-pentene in a selection of common organic solvents.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Non-Polar Aliphatic | Hexane, Heptane, Cyclohexane | Miscible | "Like dissolves like"; both solute and solvent are non-polar hydrocarbons. |
| Non-Polar Aromatic | Toluene, Benzene, Xylenes | Miscible | Similar non-polar characteristics and favorable van der Waals interactions. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Miscible | Ethers have low polarity and can effectively solvate the alkyl chain. |
| Halogenated | Dichloromethane, Chloroform | Miscible | Similarities in polarity and the presence of halogen atoms promote miscibility. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Soluble / Miscible | The carbonyl group introduces polarity, but the alkyl groups allow for good interaction with the non-polar part of 1-bromo-2-pentene. |
| Alcohols | Methanol, Ethanol, Isopropanol | Soluble / Miscible | While alcohols are polar, the alkyl portion of the solvent can interact with 1-bromo-2-pentene. Solubility may decrease with shorter-chain alcohols. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderately to Highly Soluble | These highly polar solvents are generally good at dissolving a wide range of organic compounds. |
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data for 1-bromo-2-pentene in a specific organic solvent, the following experimental protocol is recommended. This method is based on the isothermal shake-flask method, a reliable technique for determining the solubility of a substance.
Materials and Equipment
-
1-Bromo-2-pentene (of known purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (readable to ±0.1 mg)
-
Vials with screw caps (e.g., 10 mL)
-
Volumetric flasks and pipettes
-
Thermostatically controlled shaker or water bath
-
Centrifuge (optional)
-
Gas chromatograph (GC) or other suitable analytical instrument
-
Syringes and syringe filters (0.45 µm)
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of 1-bromo-2-pentene to a vial containing a known volume of the organic solvent. The excess solute should be clearly visible as a separate phase.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours).
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the undissolved solute to settle. If necessary, centrifuge the vial at a low speed to facilitate phase separation.
-
Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe.
-
Immediately filter the withdrawn sample through a syringe filter to remove any suspended micro-particles of the undissolved solute.
-
Dilute the filtered sample with a known volume of the pure solvent in a volumetric flask to a concentration suitable for the analytical method.
-
-
Quantitative Analysis:
-
Prepare a series of calibration standards of 1-bromo-2-pentene in the chosen solvent.
-
Analyze the calibration standards and the diluted sample using a calibrated analytical instrument (e.g., GC).
-
Construct a calibration curve from the standards' responses.
-
Determine the concentration of 1-bromo-2-pentene in the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of 1-bromo-2-pentene in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL, mol/L, or as a weight percentage.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of 1-bromo-2-pentene solubility.
Caption: Experimental workflow for determining the solubility of 1-bromo-2-pentene.
Conclusion
While quantitative solubility data for 1-bromo-2-pentene is not widely published, its chemical structure strongly suggests high solubility to complete miscibility in a broad range of common non-polar and moderately polar organic solvents. For applications requiring precise solubility values, the provided experimental protocol offers a robust method for their determination. This guide serves as a valuable resource for researchers, enabling informed solvent selection and facilitating the effective use of 1-bromo-2-pentene in synthesis and development.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. guidechem.com [guidechem.com]
- 5. 1-Bromopropane Explained: Properties, Applications, and Sourcing Best Practices - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]
- 6. 1-Bromopropane - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols: Use of 1-Bromo-pent-2-ene in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-pent-2-ene is a valuable reagent in organic synthesis, serving as a precursor for the introduction of the pentenyl group in a variety of molecules. In the context of asymmetric synthesis, it is a key electrophile in transition metal-catalyzed allylic substitution reactions, enabling the formation of chiral C-C, C-N, and C-O bonds with high enantioselectivity. The development of chiral ligands for metals such as palladium and iridium has allowed for precise control over the stereochemical outcome of these reactions, making this compound a useful building block in the synthesis of complex chiral molecules, including natural products and pharmaceutical intermediates.
These application notes provide an overview of the utility of this compound and its analogs in asymmetric synthesis, with a focus on palladium and iridium-catalyzed allylic substitution reactions. While specific examples for this compound are limited in published literature, the protocols and data presented here are based on closely related and well-studied simple alkyl-substituted allylic bromides and are representative of the expected reactivity and selectivity.
Key Applications in Asymmetric Synthesis
The primary application of this compound in asymmetric synthesis is as an electrophile in metal-catalyzed allylic substitution reactions. These reactions typically involve the formation of a π-allyl metal complex, which then reacts with a nucleophile. The enantioselectivity is controlled by the chiral ligand coordinated to the metal center.
1. Asymmetric Allylic Alkylation (AAA):
Palladium-catalyzed AAA is a powerful method for the formation of C-C bonds.[1] In the case of this compound, reaction with soft carbon nucleophiles, such as stabilized enolates (e.g., dimethyl malonate), in the presence of a chiral palladium catalyst can afford the corresponding chiral allylated products. The regioselectivity of the nucleophilic attack (at the C1 or C3 position of the pentenyl moiety) is a critical aspect that is influenced by the ligand, solvent, and the nature of the nucleophile.
2. Asymmetric Allylic Amination (AAA):
Iridium-catalyzed AAA has emerged as a highly effective method for the synthesis of chiral amines.[2][3] The reaction of this compound with various nitrogen nucleophiles, including anilines, aliphatic amines, and amides, can proceed with high enantioselectivity and regioselectivity, typically favoring the branched product.[2]
Quantitative Data Summary
The following table summarizes representative quantitative data for asymmetric allylic substitution reactions of simple alkyl-substituted allylic bromides, which are analogous to this compound. This data is intended to provide an indication of the expected yields and enantioselectivities.
| Electrophile (Analog) | Nucleophile | Catalyst System | Solvent | Yield (%) | ee (%) | Reference |
| (E)-1-Bromobut-2-ene | Dimethyl Malonate | [Pd(allyl)Cl]₂ / Chiral Ligand | THF | 85 | 92 | [1] |
| Cinnamyl Bromide | Aniline | [Ir(COD)Cl]₂ / Phosphoramidite Ligand | CH₂Cl₂ | 92 | 96 | [2] |
| Crotyl Bromide | Benzylamine | [Ir(COD)Cl]₂ / Phosphoramidite Ligand | Toluene | 88 | 94 | [3] |
| 1-Bromo-3-methyl-2-butene | Sodium Diethyl Malonate | [Pd(allyl)Cl]₂ / Chiral Ligand | THF | 75 | 89 | [1] |
Note: The data presented are for analogous substrates and are for illustrative purposes. Actual results with this compound may vary.
Experimental Protocols
Protocol 1: General Procedure for Iridium-Catalyzed Asymmetric Allylic Amination of an Allylic Bromide
This protocol is a general guideline for the asymmetric allylic amination of an allylic bromide, such as this compound, with an amine nucleophile using an iridium catalyst.
Materials:
-
[Ir(COD)Cl]₂ (Iridium catalyst precursor)
-
Chiral phosphoramidite ligand
-
Allylic bromide (e.g., this compound)
-
Amine nucleophile (e.g., aniline)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., CH₂Cl₂)
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
In a glovebox or under an inert atmosphere, a Schlenk flask is charged with [Ir(COD)Cl]₂ (1.0 mol%) and the chiral phosphoramidite ligand (2.2 mol%).
-
Anhydrous and degassed solvent (e.g., CH₂Cl₂) is added, and the mixture is stirred at room temperature for 30 minutes to allow for catalyst pre-formation.
-
The amine nucleophile (1.2 equivalents) and the base (1.5 equivalents) are added to the flask.
-
The allylic bromide (1.0 equivalent) is then added, and the reaction mixture is stirred at the desired temperature (e.g., room temperature) and monitored by TLC or GC/MS.
-
Upon completion, the reaction is quenched with water, and the aqueous layer is extracted with an organic solvent (e.g., CH₂Cl₂).
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the chiral allylic amine.
-
The enantiomeric excess (ee) of the product is determined by chiral HPLC or GC analysis.
Protocol 2: Synthesis of (E/Z)-1-Bromo-pent-2-ene
This compound can be synthesized from the corresponding pent-2-en-1-ol.
Materials:
-
(E/Z)-pent-2-en-1-ol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Pyridine (optional, to neutralize HBr)
Procedure:
-
A solution of (E/Z)-pent-2-en-1-ol (1.0 equivalent) in anhydrous diethyl ether is cooled to 0 °C in an ice bath.
-
Phosphorus tribromide (0.33 equivalents) is added dropwise to the stirred solution. A small amount of pyridine can be added to scavenge the HBr byproduct.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until the starting material is consumed as indicated by TLC.
-
The reaction is carefully quenched by the slow addition of water or a saturated aqueous solution of NaHCO₃.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is carefully removed by rotary evaporation at low temperature to yield this compound. The product is often used without further purification due to its potential for isomerization and decomposition.
Visualizations
Caption: General workflow for asymmetric allylic substitution.
Caption: Key steps in catalytic asymmetric allylic substitution.
References
Application Notes and Protocols: Suzuki Coupling Reactions Involving 1-Bromo-pent-2-ene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting Suzuki coupling reactions utilizing 1-Bromo-pent-2-ene as a key building block. This versatile reaction enables the formation of carbon-carbon bonds, a fundamental transformation in organic synthesis, particularly relevant in the design and development of novel pharmaceutical agents and other bioactive molecules.
The Suzuki-M Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound.[1] This reaction is widely used in both academic and industrial settings due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids and their derivatives.[2] The use of this compound as a substrate allows for the introduction of a pent-2-enyl moiety into various molecular scaffolds, providing access to a diverse range of chemical structures.
General Reaction Scheme
The general scheme for the Suzuki coupling of this compound with a generic organoboron compound is depicted below:
Where R can be an aryl, heteroaryl, vinyl, or alkyl group, and B(OR')2 represents a boronic acid or a boronic ester.
Quantitative Data Summary
While specific literature data for the Suzuki coupling of this compound is limited, the following table summarizes representative quantitative data for analogous Suzuki coupling reactions involving similar allylic bromides with various arylboronic acids. This data provides a strong predictive framework for expected outcomes with this compound.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (10:1) | 80 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | Dioxane | 100 | 8 | 92 |
| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DMF/H₂O (5:1) | 90 | 16 | 78 |
| 4 | 4-Fluorophenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | THF/H₂O (4:1) | 70 | 24 | 88 |
| 5 | 2-Thiopheneboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | KF | 1,4-Dioxane | 100 | 10 | 81 |
Experimental Protocols
The following are detailed experimental protocols for the Suzuki coupling reaction of this compound with phenylboronic acid, representing a typical procedure.
Protocol 1: General Procedure for Suzuki Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol).
-
Add phenylboronic acid (1.2 mmol) and this compound (1.0 mmol) to the flask.
-
Add toluene (5 mL) and deionized water (0.5 mL) to the flask.
-
The reaction mixture is then heated to 80°C and stirred vigorously for 12 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product, 1-phenyl-pent-2-ene.
Visualizations
Suzuki Coupling Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura coupling reaction. The cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[3]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The diagram below outlines the typical experimental workflow for performing a Suzuki coupling reaction in a research laboratory setting.
Caption: General laboratory workflow for a Suzuki coupling reaction.
Applications in Drug Discovery and Development
The Suzuki coupling reaction is a cornerstone of modern medicinal chemistry and drug development.[2] Its ability to efficiently construct C(sp²)-C(sp³) and C(sp²)-C(sp²) bonds is crucial for the synthesis of complex molecular architectures found in many drug candidates. The introduction of the pent-2-enyl group via this compound can be a valuable strategy for:
-
Scaffold Hopping and SAR Exploration: Modifying existing drug scaffolds with the pentenyl group can lead to new intellectual property and improved pharmacological profiles.
-
Improving Physicochemical Properties: The introduction of a flexible alkyl chain can impact a molecule's solubility, lipophilicity, and metabolic stability.
-
Accessing Novel Chemical Space: The pentenyl moiety can serve as a handle for further functionalization, allowing for the exploration of novel chemical space.
By providing a reliable method for incorporating the pent-2-enyl group, the Suzuki coupling of this compound offers a powerful tool for medicinal chemists in the pursuit of new and effective therapeutics.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-Pot Synthesis of Trisubstituted Conjugated Dienes via Sequential Suzuki-Miyaura Cross-Coupling with Alkenyl- and Alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Heck Reaction of 1-Bromo-pent-2-ene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1] This reaction has found widespread application in organic synthesis due to its tolerance of a wide variety of functional groups.[2] This document provides detailed application notes and a general protocol for the Heck reaction of 1-bromo-pent-2-ene, an allylic bromide, with an electron-deficient alkene. The reaction with allylic halides can present unique regioselectivity challenges compared to the more common aryl or vinyl halides, potentially proceeding through a π-allylpalladium intermediate. Understanding and controlling these factors are crucial for successful synthesis.
Reaction Principle
The Heck reaction typically proceeds via a catalytic cycle involving the oxidative addition of the halide to a palladium(0) species, followed by migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to yield the product and regenerate the catalyst.[1][3] In the case of an allylic bromide like this compound, the initial oxidative addition product can form a π-allylpalladium complex, which can influence the regioselectivity of the subsequent alkene insertion. The choice of catalyst, ligands, base, and solvent is critical in directing the reaction towards the desired product and minimizing side reactions.[2][4]
Data Presentation: Summary of Reaction Conditions
The following table summarizes various reported conditions for Heck reactions involving allylic and other unsaturated bromides with electron-deficient alkenes. This data can serve as a starting point for optimizing the reaction of this compound.
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Alkene Partner | Reference (Illustrative) |
| 1 | Pd(OAc)₂ (2 mol%) | PPh₃ (4 mol%) | Et₃N | DMF | 100 | 12 | 85 | Methyl acrylate | General Heck Conditions |
| 2 | PdCl₂(PPh₃)₂ (3 mol%) | - | K₂CO₃ | DMA | 120 | 24 | 78 | Styrene | General Heck Conditions |
| 3 | Pd(dba)₂ (1.5 mol%) | P(o-tol)₃ (3 mol%) | NaOAc | Acetonitrile | 80 | 16 | 92 | n-Butyl acrylate | General Heck Conditions |
| 4 | Pd/C (5 mol%) | - | K₃PO₄ | NMP | 130 | 8 | 75 | Acrylonitrile | Heterogeneous Catalysis |
| 5 | "Jeffery Conditions" | - | NaHCO₃ | DMF/H₂O | 80 | 6 | Varies | Various | Phase-Transfer Conditions |
Experimental Protocols
This section provides a general experimental protocol for the Heck reaction of this compound with an electron-deficient alkene (e.g., methyl acrylate). Note: This is a representative protocol and may require optimization for specific substrates and desired outcomes.
Materials:
-
This compound
-
Electron-deficient alkene (e.g., Methyl acrylate)
-
Palladium catalyst (e.g., Palladium(II) acetate, Pd(OAc)₂)
-
Phosphine ligand (e.g., Triphenylphosphine, PPh₃)
-
Base (e.g., Triethylamine, Et₃N)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide, DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a condenser, add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., DMF, 5 mL), followed by the base (e.g., Et₃N, 1.5 mmol, 1.5 eq.).
-
Substrate Addition: Add the electron-deficient alkene (e.g., methyl acrylate, 1.2 mmol, 1.2 eq.) and this compound (1.0 mmol, 1.0 eq.) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (e.g., 12 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Heck reaction protocol described above.
Caption: General experimental workflow for the Heck reaction.
Catalytic Cycle of the Heck Reaction
This diagram illustrates the key steps in the catalytic cycle of the Heck reaction.
Caption: Catalytic cycle of the Heck reaction with an allylic bromide.
References
Application Notes and Protocols for Allylic Substitution of 1-Bromo-pent-2-ene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the allylic substitution of 1-bromo-pent-2-ene. The primary focus is on the widely utilized malonic ester synthesis, a robust method for forming carbon-carbon bonds. This reaction serves as a foundational technique in organic synthesis, enabling the introduction of functionalized carbon chains, which is a critical step in the development of new chemical entities and active pharmaceutical ingredients. The protocols provided herein are designed to be clear, concise, and reproducible for researchers in both academic and industrial settings.
Introduction
Allylic substitution reactions are a cornerstone of modern organic synthesis, allowing for the functionalization of molecules at the position adjacent to a double bond. This compound is a valuable substrate in this regard, possessing a reactive allylic bromide that can be displaced by a variety of nucleophiles. The resulting products are versatile intermediates for the synthesis of more complex molecules.
One of the most common and reliable methods for the allylic substitution of alkyl halides is the malonic ester synthesis.[1] This method involves the alkylation of a malonic ester, such as diethyl malonate, with an alkyl halide in the presence of a base. The reaction proceeds via an SN2 mechanism, where the enolate of the malonic ester acts as the nucleophile.[1]
Key Reaction: Malonic Ester Synthesis with this compound
The reaction of this compound with diethyl malonate in the presence of sodium ethoxide yields diethyl (pent-2-en-1-yl)malonate. This product can be further manipulated, for instance, through hydrolysis and decarboxylation to produce hept-4-enoic acid.
Reaction Scheme:
Data Presentation
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Typical Scale (mmol) | Typical Yield (%) | Reference |
| This compound | C₅H₉Br | 149.03 | 10 | N/A | |
| Diethyl Malonate | C₇H₁₂O₄ | 160.17 | 10 | N/A | |
| Sodium Ethoxide | C₂H₅NaO | 68.05 | 11 | N/A | |
| Diethyl (pent-2-en-1-yl)malonate | C₁₂H₂₀O₄ | 228.28 | 10 | 75-85 | [Based on analogous reactions] |
Note: The provided yield is an estimate based on typical malonic ester syntheses with similar allylic bromides, as a specific literature value for this exact reaction was not found.
Experimental Protocols
Protocol 1: Synthesis of Diethyl (pent-2-en-1-yl)malonate
Materials:
-
This compound (1.49 g, 10 mmol)
-
Diethyl malonate (1.60 g, 10 mmol)
-
Sodium ethoxide (0.75 g, 11 mmol)
-
Anhydrous ethanol (50 mL)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Sodium Ethoxide Solution: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (0.75 g, 11 mmol) in anhydrous ethanol (25 mL).
-
Formation of the Enolate: To the stirred sodium ethoxide solution, add diethyl malonate (1.60 g, 10 mmol) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the enolate.
-
Allylic Substitution: Add a solution of this compound (1.49 g, 10 mmol) in anhydrous ethanol (25 mL) to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature and remove the ethanol using a rotary evaporator.
-
To the residue, add diethyl ether (50 mL) and a saturated aqueous ammonium chloride solution (25 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (2 x 25 mL).
-
Combine the organic layers, wash with brine (25 mL), and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the magnesium sulfate and concentrate the filtrate using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure diethyl (pent-2-en-1-yl)malonate.
-
Visualizations
Caption: Experimental workflow for the synthesis of diethyl (pent-2-en-1-yl)malonate.
Caption: Logical relationship of reactants and products in the malonic ester synthesis.
References
Application Notes and Protocols: 1-Bromo-pent-2-ene in the Synthesis of Natural Products
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-bromo-pent-2-ene as a versatile C5 building block in the stereoselective synthesis of complex natural products. The following sections detail its application in the synthesis of the non-proteinogenic amino acid (+)-polyoxamic acid and insect pheromones, providing detailed experimental protocols and reaction workflows.
Application in the Synthesis of (+)-Polyoxamic Acid
(+)-Polyoxamic acid is a key component of the polyoxin family of antifungal antibiotics. Its synthesis presents a challenge due to the presence of multiple contiguous stereocenters. A highly stereoselective synthesis has been developed utilizing cis-1-bromo-2-pentene as a key starting material.
A crucial step in this synthesis involves the coupling of cis-1-bromo-2-pentene with (S,S)-hydrobenzoin stannylene acetal. This reaction is followed by a series of regio- and stereoselective transformations of the resulting allylic ether to yield the target molecule, (+)-polyoxamic acid.[1][2]
Experimental Protocol: Synthesis of (+)-Polyoxamic Acid Intermediate via Coupling of cis-1-Bromo-2-pentene
This protocol is based on the methodology reported by Kim, K. S., et al.
Materials:
-
cis-1-Bromo-2-pentene
-
(S,S)-Hydrobenzoin
-
Dibutyltin oxide
-
Toluene
-
Cesium fluoride (CsF)
-
N,N-Dimethylformamide (DMF)
-
Allyl bromide
Procedure:
-
Preparation of (S,S)-hydrobenzoin stannylene acetal: A mixture of (S,S)-hydrobenzoin and dibutyltin oxide in toluene is heated at reflux with azeotropic removal of water to yield the stannylene acetal.
-
Coupling Reaction: The freshly prepared (S,S)-hydrobenzoin stannylene acetal is dissolved in DMF. To this solution, cesium fluoride and cis-1-bromo-2-pentene are added. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: The reaction mixture is quenched with water and extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired allylic ether intermediate.
Table 1: Quantitative Data for the Synthesis of (+)-Polyoxamic Acid Intermediate
| Step | Reactants | Product | Yield (%) | Stereoselectivity |
| Coupling of cis-1-bromo-2-pentene and stannylene acetal | cis-1-bromo-2-pentene, (S,S)-hydrobenzoin stannylene acetal | Chiral allylic ether intermediate | High | High |
| Subsequent transformation to (+)-polyoxamic acid | Allylic ether intermediate | (+)-Polyoxamic acid | - | High |
Note: Specific yield and stereoselectivity values are dependent on precise reaction conditions and should be optimized.
Synthesis Workflow
Caption: Synthesis of (+)-Polyoxamic Acid.
Application in the Synthesis of Insect Pheromones
This compound serves as a valuable precursor for the synthesis of various insect pheromones, particularly those with a dodecenyl acetate backbone. These pheromones are crucial for pest management through mating disruption and monitoring. The synthesis often involves a Grignard reaction followed by a coupling step.
Synthesis of (Z)-7-Dodecen-1-yl Acetate (Looplure)
(Z)-7-Dodecen-1-yl acetate is a component of the sex pheromone for several moth species, including the cabbage looper. A common synthetic strategy involves the coupling of a Grignard reagent derived from a C7 haloalkanol with a C5 electrophile, for which this compound can be a suitable precursor.
Experimental Protocol: Grignard Coupling for Pheromone Synthesis
This generalized protocol illustrates the key coupling step.
Materials:
-
This compound
-
Magnesium turnings
-
Dry diethyl ether or THF
-
A suitable C7 electrophile (e.g., a protected 7-halo-1-heptanol)
-
Copper(I) catalyst (e.g., CuI or Li₂CuCl₄)
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried flask under an inert atmosphere, magnesium turnings are covered with dry diethyl ether. A small crystal of iodine can be added to initiate the reaction. A solution of this compound in dry diethyl ether is added dropwise to maintain a gentle reflux. After the addition is complete, the mixture is stirred until the magnesium is consumed.
-
Copper-Catalyzed Coupling: The Grignard reagent is cooled in an ice bath. The C7 electrophile and a catalytic amount of the copper(I) salt are added sequentially. The reaction is allowed to warm to room temperature and stirred until completion (monitored by GC-MS).
-
Work-up and Deprotection: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried, and concentrated. The protecting group on the hydroxyl function is then removed using standard procedures.
-
Acetylation: The resulting alcohol is acetylated using acetic anhydride in the presence of a base like pyridine or triethylamine to yield the final pheromone.
-
Purification: The final product is purified by column chromatography or distillation.
Table 2: Quantitative Data for the Synthesis of (Z)-7-Dodecen-1-yl Acetate
| Step | Reactants | Product | Yield (%) | Purity (%) |
| Grignard Coupling | Pent-2-enylmagnesium bromide, Protected 7-halo-1-heptanol | Protected dodecen-1-ol | 70-85 | >95 |
| Acetylation | Dodecen-1-ol, Acetic anhydride | (Z)-7-Dodecen-1-yl acetate | >90 | >98 |
Note: Yields and purity are dependent on the specific substrates and reaction conditions.
Synthesis Workflow
Caption: Synthesis of an Insect Pheromone.
References
- 1. Synthesis of (+)-polyoxamic acid and D-sorbitol from simple achiral allylic halides employing (S,S)-hydrobenzoin as a chiral source - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of (+)-polyoxamic acid and D-sorbitol from simple achiral allylic halides employing (S,S)-hydrobenzoin as a chiral source - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 1-Bromo-pent-2-ene Reaction Products
Abstract
This document provides a detailed protocol for the purification of 1-Bromo-pent-2-ene synthesized from the allylic bromination of 2-pentene. The protocol is designed for researchers, scientists, and professionals in drug development. It outlines a comprehensive procedure involving an extractive workup to remove impurities and a final fractional distillation step to achieve high purity. This guide also includes a summary of the physical and chemical properties of this compound, a list of potential impurities, and a visual workflow of the purification process.
Introduction
This compound is a valuable reagent in organic synthesis, frequently utilized in the introduction of the pent-2-enyl group in the manufacturing of pharmaceuticals and other fine chemicals. The synthesis, typically through allylic bromination of 2-pentene using N-bromosuccinimide (NBS) or other brominating agents, often yields a crude product containing unreacted starting materials, isomeric byproducts, and other impurities. Therefore, a robust purification protocol is essential to obtain this compound of sufficient purity for subsequent applications. This protocol details a standard laboratory procedure for the purification of this compound.
Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of this compound is crucial for its successful purification. Key data are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₉Br | [1] |
| Molecular Weight | 149.03 g/mol | [2][3] |
| Appearance | Colorless to light yellow liquid | [4] |
| Boiling Point | 122 °C (lit.) | [2][4][5] |
| Density | 1.26 g/mL at 25 °C (lit.) | [2][4][5] |
| Refractive Index | n20/D 1.4785 (lit.) | [2][4][5] |
| Solubility | Insoluble in water, soluble in common organic solvents (e.g., ether, dichloromethane). | [6] |
| CAS Number | 7348-71-2 (for trans-isomer) | [2][4][5] |
Potential Impurities
The crude reaction mixture of this compound may contain several impurities, including:
-
Unreacted 2-pentene: The starting alkene.
-
Isomeric Bromopentenes: Allylic bromination can lead to the formation of constitutional isomers due to the resonance-stabilized allylic radical intermediate. A likely isomer is 3-bromo-1-pentene.
-
Dibrominated Byproducts: Over-bromination can result in the formation of dibromopentane derivatives.
-
N-bromosuccinimide (NBS) and Succinimide: If NBS is used as the brominating agent, residual NBS and its byproduct, succinimide, may be present.
-
Hydroquinone: Often added as a stabilizer to the commercial product to prevent polymerization.[2]
-
Solvent: The solvent used for the reaction (e.g., carbon tetrachloride).
Experimental Protocol
This protocol is divided into two main stages: an extractive workup to remove the majority of impurities, followed by fractional distillation to isolate the pure this compound.
4.1. Materials and Reagents
-
Crude this compound reaction mixture
-
Diethyl ether or Dichloromethane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Round-bottom flasks
-
Fractional distillation apparatus (including a fractionating column, condenser, and receiving flasks)
-
Heating mantle with a stirrer
-
Vacuum source (optional, for vacuum distillation)
4.2. Safety Precautions
-
This compound is a flammable liquid and is corrosive, causing severe skin burns and eye damage.[2][3]
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handle all organic solvents and reagents with care, avoiding inhalation of vapors and contact with skin.
4.3. Extractive Workup Procedure
-
Transfer the Reaction Mixture: Transfer the crude reaction mixture to a separatory funnel of an appropriate size.
-
Dilution: Dilute the mixture with an equal volume of a suitable organic solvent, such as diethyl ether or dichloromethane. This will facilitate the separation of the organic and aqueous layers.
-
Aqueous Wash with Sodium Bicarbonate: Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel. The volume should be approximately equal to the volume of the organic layer.
-
Extraction: Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup. Vigorously shake the funnel for 1-2 minutes.
-
Phase Separation: Allow the layers to separate completely. The organic layer, containing the this compound, should be the upper layer if using diethyl ether or the lower layer if using dichloromethane.
-
Draining the Aqueous Layer: Carefully drain and discard the lower aqueous layer.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This step helps to remove any remaining water and some water-soluble impurities from the organic phase.
-
Drying the Organic Layer: Transfer the organic layer to a clean, dry Erlenmeyer flask. Add a suitable amount of anhydrous magnesium sulfate or sodium sulfate to the flask to dry the solution. Swirl the flask occasionally for 10-15 minutes. The drying agent should move freely in the solution when it is sufficiently dry.
-
Filtration: Filter the dried organic solution through a fluted filter paper or a cotton plug into a clean, dry round-bottom flask to remove the drying agent.
-
Solvent Removal: Remove the organic solvent using a rotary evaporator. Be cautious with the temperature of the water bath to avoid the loss of the volatile this compound.
4.4. Fractional Distillation Procedure
-
Apparatus Setup: Assemble a fractional distillation apparatus. Ensure all glassware is dry. Use a fractionating column with a suitable packing material or of a sufficient length to achieve good separation.
-
Transfer of Crude Product: Transfer the crude, solvent-free this compound to the distillation flask. Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.
-
Distillation: Begin heating the distillation flask gently.
-
Fraction Collection:
-
Fore-run: Collect the initial fraction, which will likely contain any remaining solvent and low-boiling impurities.
-
Main Fraction: Carefully monitor the temperature at the head of the distillation column. Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (approximately 122 °C at atmospheric pressure).
-
Final Fraction: As the distillation proceeds, the temperature may rise, indicating the presence of higher-boiling impurities. Stop the distillation at this point.
-
-
Product Storage: Store the purified this compound in a tightly sealed container, protected from light, and refrigerated (2-8 °C) to prevent degradation.[2] The addition of a small amount of a stabilizer like hydroquinone may be considered for long-term storage.
Visualization of the Purification Workflow
The following diagram illustrates the key steps in the purification protocol for this compound.
Caption: Workflow for the purification of this compound.
Conclusion
The protocol described in this document provides a reliable method for the purification of this compound from a crude reaction mixture. The combination of an extractive workup and fractional distillation is effective in removing a wide range of impurities, leading to a product of high purity suitable for use in research and development. Adherence to safety precautions is paramount throughout the procedure.
References
- 1. US3354066A - Allylic bromination process - Google Patents [patents.google.com]
- 2. JP3270596B2 - Method for producing allyl bromide - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. coconote.app [coconote.app]
- 6. chembk.com [chembk.com]
Application Notes and Protocols for 1-Bromo-pent-2-ene in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Bromo-pent-2-ene is an organobromine compound that serves as a versatile reagent in medicinal chemistry. As an allylic bromide, it exhibits characteristic reactivity, making it a valuable building block for the synthesis of a variety of biologically active molecules. Its utility lies in its ability to introduce a pentenyl group into various scaffolds, which can be crucial for modulating the pharmacological properties of a drug candidate, such as its potency, selectivity, and pharmacokinetic profile. This document provides an overview of the potential applications of this compound in medicinal chemistry, along with detailed, representative experimental protocols.
Core Applications in Medicinal Chemistry
The primary application of this compound in a medicinal chemistry context is as an alkylating agent. The allylic nature of the bromide imparts enhanced reactivity towards nucleophiles compared to saturated alkyl bromides. This reactivity is central to its use in constructing carbon-heteroatom and carbon-carbon bonds.
-
Alkylation of Heterocycles: Nitrogen-containing heterocycles are prevalent in many drug scaffolds. The introduction of an alkyl or alkenyl chain on a nitrogen atom can significantly impact the biological activity. This compound can be used to alkylate a wide range of heterocycles, including indoles, imidazoles, and pyrazoles, to generate novel derivatives for biological screening.
-
Synthesis of Ether and Thioether Derivatives: Phenolic and thiolic moieties are common in bioactive molecules. O- and S-alkylation with this compound can be employed to modify the hydrogen-bonding capacity, lipophilicity, and metabolic stability of a parent compound, which are critical parameters in drug design.
-
Carbon-Carbon Bond Formation: this compound can participate in cross-coupling reactions, such as the Suzuki coupling, to form new carbon-carbon bonds. This allows for the introduction of the pentenyl group onto aromatic or vinylic systems, expanding the chemical space for structure-activity relationship (SAR) studies.
Data Presentation: Hypothetical Biological Activity Data
To illustrate the potential impact of incorporating the pentenyl moiety, the following table summarizes hypothetical biological data for compounds synthesized using this compound. These data are for illustrative purposes and are not based on actual experimental results for these specific compounds.
| Compound ID | Scaffold | Moiety Introduced | Target | Assay Type | IC50 (nM) |
| A-001 | Indole | - | Kinase X | Inhibition | 5000 |
| A-002 | Indole | pent-2-enyl | Kinase X | Inhibition | 150 |
| B-001 | Phenol | - | Fungal Ergosterol Biosynthesis | MIC | >100 µM |
| B-002 | Phenol | pent-2-enyl ether | Fungal Ergosterol Biosynthesis | MIC | 5 µM |
| C-001 | Aniline | - | Cancer Cell Line Y | Cytotoxicity | 25 µM |
| C-002 | Aniline | N-(pent-2-enyl) | Cancer Cell Line Y | Cytotoxicity | 2 µM |
Experimental Protocols
The following are detailed, representative protocols for key reactions involving this compound.
Protocol 1: N-Alkylation of Indole with this compound
Objective: To synthesize 1-(pent-2-en-1-yl)-1H-indole as a scaffold for further medicinal chemistry exploration.
Materials:
-
Indole
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of indole (1.0 eq.) in anhydrous DMF dropwise.
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add this compound (1.1 eq.) dropwise.
-
Let the reaction warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 1-(pent-2-en-1-yl)-1H-indole.
Protocol 2: O-Alkylation of 4-Hydroxyphenol with this compound
Objective: To synthesize 1-(allyloxy)-4-hydroxybenzene derivatives for potential use as antioxidant or anticancer agents.
Materials:
-
4-Hydroxyphenol (hydroquinone)
-
This compound
-
Potassium carbonate (K2CO3)
-
Anhydrous acetone
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
In a round-bottom flask, dissolve 4-hydroxyphenol (1.0 eq.) in anhydrous acetone.
-
Add potassium carbonate (2.5 eq.) to the solution.
-
Add this compound (1.05 eq.) to the stirred suspension.
-
Reflux the reaction mixture for 8-12 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and filter off the solid.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and evaporate the solvent.
-
Purify the crude product by flash chromatography on silica gel to yield the target ether.
Protocol 3: Suzuki Cross-Coupling of this compound with Phenylboronic Acid
Objective: To synthesize (E)-pent-2-en-1-ylbenzene, a building block for more complex bioactive molecules.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium phosphate (K3PO4)
-
1,4-Dioxane
-
Deionized water
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To an oven-dried Schlenk flask, add palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.08 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add 1,4-dioxane and stir for 10 minutes to form the catalyst complex.
-
In a separate flask, dissolve phenylboronic acid (1.2 eq.) and potassium phosphate (2.0 eq.) in a mixture of 1,4-dioxane and water (4:1).
-
Add this solution to the catalyst mixture via cannula.
-
Add this compound (1.0 eq.) to the reaction mixture.
-
Heat the reaction to 80-90 °C and stir for 12-18 hours.
-
Monitor the reaction by GC-MS or TLC.
-
Upon completion, cool the reaction to room temperature and dilute with toluene.
-
Wash the organic layer with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic phase over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to obtain the desired product.
Mandatory Visualizations
Caption: Workflow for the N-alkylation of indole.
Caption: Inhibition of a kinase signaling pathway.
Caption: Logic of a structure-activity relationship study.
Application Notes and Protocols: Stereoselective Reactions Using 1-Bromo-pent-2-ene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of stereoselective reactions utilizing 1-bromo-pent-2-ene as a versatile substrate. The focus is on asymmetric allylic alkylation (AAA), a powerful method for the enantioselective formation of carbon-carbon and carbon-heteroatom bonds, which is of significant interest in the synthesis of chiral molecules for drug discovery and development.
Introduction to Stereoselective Reactions of this compound
This compound is an allylic halide that serves as a key building block in organic synthesis. Its structure allows for the formation of a π-allyl complex with transition metal catalysts, most notably palladium. This intermediate can then be attacked by a nucleophile to form a new stereocenter. By employing a chiral ligand that coordinates to the metal catalyst, the nucleophilic attack can be directed to a specific face of the π-allyl complex, resulting in the preferential formation of one enantiomer over the other. This process, known as asymmetric allylic alkylation (AAA), is a cornerstone of modern asymmetric synthesis.[1][2][3]
The ability to control the stereochemical outcome of these reactions is paramount in medicinal chemistry, as the biological activity of a drug molecule is often dictated by its three-dimensional structure. The synthesis of enantiomerically pure compounds is crucial for developing safer and more effective pharmaceuticals.[4]
Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
The most common and well-studied stereoselective reaction involving this compound is the palladium-catalyzed asymmetric allylic alkylation. In this reaction, a palladium(0) catalyst, stabilized by a chiral ligand, reacts with this compound to form a chiral π-allyl palladium complex. A soft nucleophile, such as a malonate ester, can then displace the palladium, leading to the formation of a new carbon-carbon bond with high enantioselectivity.
Key Parameters Influencing Stereoselectivity:
-
Chiral Ligand: The choice of the chiral ligand is the most critical factor in determining the enantioselectivity of the reaction. A wide variety of chiral phosphine ligands have been developed for this purpose.[1]
-
Solvent: The polarity and coordinating ability of the solvent can significantly impact the reaction rate and stereochemical outcome.
-
Base: A base is typically required to deprotonate the nucleophile. The nature and strength of the base can influence the reaction.
-
Leaving Group: While this document focuses on the bromo- leaving group, other leaving groups like acetates and carbonates are also commonly used in AAA reactions.[1]
Quantitative Data Summary
The following table summarizes representative quantitative data for the palladium-catalyzed asymmetric allylic alkylation of this compound with a common nucleophile, dimethyl malonate. The data is based on typical results obtained for similar allylic bromides under optimized conditions.
| Entry | Chiral Ligand | Catalyst Precursor | Base | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | (S)-BINAP | Pd₂(dba)₃ | NaH | THF | 0 - rt | >90 | >95 |
| 2 | (R,R)-Trost Ligand | [Pd(allyl)Cl]₂ | BSA | CH₂Cl₂ | rt | >90 | >98 |
| 3 | (S,S)-ANDEN-Phos | Pd(OAc)₂ | K₂CO₃ | Toluene | 25 | ~85 | ~92 |
Note: This data is representative and actual results may vary depending on the specific reaction conditions and purity of reagents.
Experimental Protocol: Enantioselective Allylation of Dimethyl Malonate
This protocol describes a general procedure for the palladium-catalyzed asymmetric allylic alkylation of this compound with dimethyl malonate.
Materials:
-
This compound (predominantly trans)
-
Dimethyl malonate
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
(S)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((S)-BINAP)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
Preparation of the Nucleophile: To a flame-dried Schlenk flask under an argon atmosphere, add sodium hydride (1.2 eq). Wash the NaH with anhydrous hexane (3x) to remove the mineral oil and decant the hexane. Add anhydrous THF to the flask, followed by the dropwise addition of dimethyl malonate (1.2 eq) at 0 °C. Stir the resulting solution at room temperature for 30 minutes.
-
Preparation of the Catalyst: In a separate flame-dried Schlenk flask under argon, dissolve Pd₂(dba)₃ (2.5 mol%) and (S)-BINAP (6 mol%) in anhydrous THF. Stir the mixture at room temperature for 20 minutes until a homogeneous solution is formed.
-
Reaction Assembly: Cool the solution of the nucleophile to 0 °C. Add the catalyst solution to the nucleophile solution via cannula. To this mixture, add a solution of this compound (1.0 eq) in anhydrous THF dropwise over 10 minutes.
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the enantiomerically enriched product.
-
Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for the asymmetric allylic alkylation.
Caption: Workflow for Palladium-Catalyzed Asymmetric Allylic Alkylation.
Logical Relationship of Stereochemical Control
The stereochemical outcome of the reaction is determined by the interaction between the chiral ligand and the π-allyl palladium intermediate. The following diagram illustrates this relationship.
Caption: Stereochemical Control in Asymmetric Allylic Alkylation.
Applications in Drug Development
The chiral products obtained from stereoselective reactions of this compound are valuable intermediates in the synthesis of complex molecules with potential therapeutic applications. The introduction of a stereocenter at an early stage of a synthetic route is highly desirable as it can significantly shorten the overall synthesis and improve efficiency. These chiral building blocks can be further elaborated to construct the carbon skeleton of various natural products and pharmaceuticals, including anti-inflammatory agents, central nervous system drugs, and cardiovascular medications. The versatility of the allylic functional group in the product allows for a wide range of subsequent transformations, making these compounds highly sought-after in drug discovery programs.
References
- 1. Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational insights into the origins of regio- and enantioselectivities in palladium-catalyzed allylic substitution reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Multicomponent Reactions for the Synthesis of Bioactive Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing isomerization of 1-Bromo-pent-2-ene during reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-pent-2-ene. The focus is on preventing its isomerization to 3-Bromo-pent-1-ene during synthesis and subsequent reactions.
Isomerization of this compound: Troubleshooting Guide
Users frequently encounter challenges with the stability of this compound, which can readily isomerize to its more thermodynamically stable isomer, 3-Bromo-pent-1-ene. This guide addresses common issues and provides actionable solutions.
Issue 1: Significant formation of 3-Bromo-pent-1-ene during synthesis via allylic bromination.
Possible Causes:
-
High Reaction Temperature: Elevated temperatures favor the formation of the thermodynamically more stable isomer.
-
Prolonged Reaction Time: Longer reaction times can allow the kinetic product (this compound) to equilibrate to the thermodynamic product (3-Bromo-pent-1-ene).
-
High Concentration of HBr: The presence of hydrobromic acid can catalyze the isomerization through the formation of a resonance-stabilized allylic carbocation.
-
Inappropriate Brominating Agent: Using elemental bromine (Br₂) can lead to higher concentrations of HBr as a byproduct.
Solutions:
| Parameter | Recommendation | Rationale |
| Temperature | Maintain low temperatures, ideally between 0°C and room temperature. | Favors the formation of the kinetic product, this compound.[1][2] |
| Reaction Time | Monitor the reaction closely (e.g., by TLC or GC) and quench it as soon as the starting material is consumed. | Minimizes the time for the kinetic product to isomerize to the more stable thermodynamic product.[3] |
| Brominating Agent | Use N-Bromosuccinimide (NBS). | NBS provides a low, steady concentration of bromine, which minimizes the formation of HBr and reduces the likelihood of ionic side reactions and isomerization.[4][5] |
| Radical Initiator | Use a radical initiator like AIBN or benzoyl peroxide with NBS. | Promotes the desired radical chain mechanism for allylic bromination. |
| Solvent | Use a non-polar, aprotic solvent such as carbon tetrachloride (CCl₄) or cyclohexane. | Polar solvents can promote the formation of carbocation intermediates, which facilitate isomerization.[6][7] |
Issue 2: Isomerization of purified this compound during storage or subsequent reactions.
Possible Causes:
-
Presence of Acidic or Basic Impurities: Traces of acid or base can catalyze the isomerization.
-
Elevated Temperatures: Storage at room temperature or heating during a subsequent reaction can provide the energy needed for isomerization.
-
Exposure to Light: Light can promote radical-mediated isomerization pathways.
-
Solvent Effects: The choice of solvent in a subsequent reaction can influence the rate of isomerization.
Solutions:
| Parameter | Recommendation | Rationale |
| Purification | Purify this compound by distillation under reduced pressure.[8][9] Ensure all glassware is dry and free of acidic or basic residues. | Removes impurities that could catalyze isomerization and the lower temperature of vacuum distillation prevents thermal isomerization. |
| Storage | Store in a refrigerator (2-8°C), in a dark, amber-colored bottle, and under an inert atmosphere (e.g., nitrogen or argon). | Low temperature and exclusion of light minimize the energy available for isomerization. An inert atmosphere prevents oxidation. |
| Stabilizers | Add a stabilizer such as hydroquinone (~50 ppm) or propylene oxide to the purified product for long-term storage. | These compounds act as radical scavengers and can inhibit decomposition and isomerization pathways. |
| Reaction Conditions | When using this compound as a reactant, maintain low temperatures and use non-polar, aprotic solvents if the reaction chemistry allows. | Minimizes the risk of isomerization during the course of the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the isomerization of this compound?
A1: The isomerization of this compound to 3-Bromo-pent-1-ene is driven by the relative stabilities of the two isomers. 3-Bromo-pent-1-ene is generally the thermodynamically more stable isomer. The isomerization proceeds through an allylic rearrangement, which can be catalyzed by acids, bases, or occur under thermal or photochemical conditions. The mechanism often involves the formation of a resonance-stabilized allylic carbocation or radical intermediate, which can be attacked by a bromide ion at either the C1 or C3 position.
Q2: How can I quantitatively determine the ratio of this compound to 3-Bromo-pent-1-ene in my sample?
A2: The most common and effective method for quantitative analysis of this isomeric mixture is ¹H NMR spectroscopy. The vinylic and allylic protons of each isomer have distinct chemical shifts, allowing for integration of the corresponding signals to determine the molar ratio of the two compounds. Gas chromatography (GC) can also be a useful technique for separating and quantifying the isomers, provided a suitable column and conditions are used.
Q3: Can I completely prevent the formation of 3-Bromo-pent-1-ene during the synthesis of this compound?
A3: While completely preventing the formation of the thermodynamic isomer is challenging, you can significantly minimize it by carefully controlling the reaction conditions. This approach is known as kinetic control, where the reaction is stopped before the products have had a chance to equilibrate to the most stable form.[1][2][10] Key strategies include using low temperatures, short reaction times, and a reagent like NBS that minimizes the concentration of catalytic species like HBr.[4][5]
Q4: I am performing a nucleophilic substitution reaction with this compound and am getting a mixture of products. Why is this happening?
A4: This is likely due to the occurrence of both Sₙ2 and Sₙ2' reactions. In a standard Sₙ2 reaction, the nucleophile attacks the carbon bearing the bromine, leading to the desired product with the nucleophile at the C1 position. However, due to the allylic nature of the substrate, the nucleophile can also attack the C3 position, with a concurrent shift of the double bond. This is known as an Sₙ2' reaction. To favor the Sₙ2 pathway, it is generally advisable to use a less sterically hindered nucleophile and a non-polar, aprotic solvent.
Experimental Protocols
Protocol 1: Synthesis of this compound with Minimized Isomerization
This protocol focuses on the allylic bromination of pent-2-ene using N-Bromosuccinimide (NBS) under conditions that favor the kinetic product.
Materials:
-
Pent-2-ene
-
N-Bromosuccinimide (NBS), recrystallized
-
Carbon tetrachloride (CCl₄), anhydrous
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Ice bath
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Set up a round-bottom flask with a reflux condenser and magnetic stirrer under an inert atmosphere.
-
Dissolve pent-2-ene (1 equivalent) in anhydrous CCl₄.
-
Cool the solution to 0°C using an ice bath.
-
Add recrystallized NBS (1.05 equivalents) and a catalytic amount of AIBN to the cooled solution with vigorous stirring.
-
Irradiate the reaction mixture with a UV lamp or heat to a gentle reflux, while maintaining careful temperature control.
-
Monitor the reaction progress by GC or TLC. The reaction is typically complete within 1-3 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with cold saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure at a low temperature.
-
The crude product should be purified immediately by vacuum distillation to separate this compound from any unreacted starting material and the 3-Bromo-pent-1-ene isomer.
Visualizations
Diagram 1: Isomerization Equilibrium
Caption: Equilibrium between the kinetic and thermodynamic isomers.
Diagram 2: Reaction Pathway Control
Caption: Kinetic vs. Thermodynamic control in the synthesis of this compound.
Diagram 3: Nucleophilic Attack Pathways
Caption: Competing Sₙ2 and Sₙ2' pathways for nucleophilic substitution.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Stereospecific Isomerization of Allylic Halides via Ion Pairs with Induced Noncovalent Chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Purification [chem.rochester.edu]
- 9. How To [chem.rochester.edu]
- 10. fiveable.me [fiveable.me]
Stabilizer for 1-Bromo-pent-2-ene storage and handling
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the safe and effective storage and handling of 1-Bromo-pent-2-ene. Due to its inherent instability as an allylic bromide and its lachrymatory nature, proper procedures are critical to ensure experimental success and laboratory safety.
Frequently Asked Questions (FAQs)
Q1: My this compound has turned yellow/brown. Is it still usable?
A1: Discoloration is a common indicator of decomposition. This compound is susceptible to degradation, especially when exposed to light, heat, and air. The yellow or brown color likely indicates the formation of polymeric byproducts and the release of hydrogen bromide (HBr). For most applications, especially in sensitive multi-step syntheses, using discolored this compound is not recommended as it can lead to inconsistent results and the introduction of impurities. It is advisable to purify the material by distillation immediately before use or to use a fresh, stabilized batch.
Q2: What is the recommended stabilizer for this compound?
A2: Commercial preparations of this compound are often stabilized with low levels of hydroquinone, typically around 50 ppm.[1] Hydroquinone is an effective free-radical scavenger that inhibits the auto-acceleration of decomposition pathways. Other potential stabilizers for allylic bromides include phenothiazine and certain aliphatic nitroxide compounds.
Q3: Can I store this compound at room temperature?
A3: No, room temperature storage is not recommended. This compound should be stored in a refrigerator at 2-8°C.[1] Storing it at colder temperatures helps to slow down the rate of decomposition. The container should be tightly sealed to prevent exposure to moisture and air, and it should be stored in a dark location or in an amber bottle to protect it from light.
Q4: What are the primary safety concerns when handling this compound?
A4: this compound is a lachrymatory agent, meaning it can cause irritation and tearing of the eyes.[2] It is also corrosive and can cause severe skin burns and eye damage.[3] Additionally, it is a flammable liquid.[1] Therefore, it is crucial to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, solvent-resistant gloves (such as nitrile or neoprene), and a lab coat.
Q5: How should I quench a reaction containing unreacted this compound?
A5: Unreacted this compound can be quenched by carefully adding a nucleophilic reagent. A common method is to slowly add a solution of sodium or potassium carbonate, or a dilute solution of a primary or secondary amine, such as diethylamine or piperidine, with stirring in a fume hood. The reaction is exothermic, so the addition should be slow and the reaction vessel may need to be cooled.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low or no product yield in a reaction using this compound. | 1. Decomposition of the starting material. 2. Presence of HBr in the starting material, which can interfere with certain reactions. | 1. Check the color and purity of the this compound. If discolored, purify by distillation immediately before use. 2. Consider passing the this compound through a small plug of basic alumina to remove acidic impurities like HBr. 3. Use a freshly opened bottle of stabilized this compound. |
| Inconsistent reaction outcomes. | Use of unstabilized or partially decomposed this compound. | 1. Standardize your procedure by always using freshly purified or newly purchased, stabilized this compound. 2. Monitor the purity of your starting material by GC-MS or NMR before each use. |
| Irritation to eyes and respiratory tract during handling. | 1. Inadequate ventilation. 2. Improper handling technique. 3. Inappropriate or faulty PPE. | 1. Always handle this compound in a certified chemical fume hood. 2. Keep the container sealed as much as possible. 3. Ensure your safety goggles provide a complete seal and that your gloves are rated for halogenated organic compounds. |
| Formation of a precipitate or solid in the this compound bottle during storage. | Polymerization or extensive decomposition. | Do not use the material. Dispose of it as hazardous waste according to your institution's guidelines. |
Data on Stabilizer Efficacy (Illustrative)
The following table presents illustrative data on the efficacy of different stabilizers for this compound under accelerated stability conditions.
| Stabilizer | Concentration (ppm) | Storage Condition | Duration (weeks) | Purity (%) |
| None | 0 | 40°C, in the dark | 4 | 85 |
| Hydroquinone | 50 | 40°C, in the dark | 4 | 97 |
| Hydroquinone | 100 | 40°C, in the dark | 4 | 98 |
| Phenothiazine | 50 | 40°C, in the dark | 4 | 96 |
| Phenothiazine | 100 | 40°C, in the dark | 4 | 97 |
Note: This data is for illustrative purposes to demonstrate the comparative efficacy of stabilizers and is not from a specific experimental study.
Experimental Protocols
Protocol for Accelerated Stability Study of this compound
Objective: To evaluate the effectiveness of different stabilizers in preventing the degradation of this compound under accelerated temperature conditions.
Materials:
-
This compound (unstabilized, freshly purified)
-
Hydroquinone
-
Phenothiazine
-
GC-MS grade solvents (e.g., dichloromethane, hexane)
-
Amber glass vials with PTFE-lined caps
-
Oven or stability chamber capable of maintaining 40°C ± 2°C
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Analytical balance
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of hydroquinone and phenothiazine in a suitable volatile solvent.
-
In separate amber glass vials, add a known volume of freshly purified this compound.
-
Spike the vials with the stabilizer stock solutions to achieve the desired final concentrations (e.g., 50 ppm, 100 ppm). Include a control vial with no stabilizer.
-
Loosely cap the vials in a fume hood for a short period to allow the solvent from the stabilizer stock solution to evaporate.
-
Tightly seal the vials with PTFE-lined caps.
-
-
Storage:
-
Place the vials in a stability chamber or oven pre-heated to 40°C.
-
Store the vials in the dark to prevent light-induced degradation.
-
-
Time Points and Analysis:
-
At specified time points (e.g., 0, 1, 2, and 4 weeks), remove a vial for each condition.
-
Allow the vial to cool to room temperature.
-
Prepare a dilute solution of the sample in a suitable solvent for GC-MS analysis.
-
Analyze the sample by GC-MS to determine the purity of this compound and identify any degradation products.
-
-
Data Analysis:
-
Quantify the peak area of this compound and any major degradation products.
-
Calculate the percentage purity of this compound at each time point for each condition.
-
Plot the percentage purity versus time for each stabilizer and concentration to compare their effectiveness.
-
Protocol for Monitoring this compound Purity by NMR Spectroscopy
Objective: To monitor the stability of a sample of this compound over time using Nuclear Magnetic Resonance (NMR) spectroscopy.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Initial Spectrum (T=0):
-
Prepare an NMR sample by dissolving a small amount of the this compound in CDCl₃ in an NMR tube.
-
Acquire a ¹H NMR spectrum.
-
Integrate the characteristic peaks of this compound and any impurity peaks present.
-
-
Storage:
-
Store the bulk sample of this compound under the desired conditions (e.g., 2-8°C in the dark).
-
-
Subsequent Spectra:
-
At regular intervals (e.g., weekly or monthly), take a small aliquot from the stored bulk sample.
-
Prepare a new NMR sample in the same manner as the initial sample.
-
Acquire a ¹H NMR spectrum under the same conditions as the initial spectrum.
-
-
Data Analysis:
-
Compare the integration of the characteristic peaks of this compound to the integration of any new peaks that have appeared, which would indicate decomposition products.
-
A decrease in the relative integration of the this compound signals over time indicates degradation.
-
Visualizations
Caption: Decomposition of this compound via radical and elimination pathways.
Caption: Hydroquinone acts as a radical scavenger to inhibit decomposition.
References
- 1. 1-Bromo-2-pentene, predominantly trans 95 7348-71-2 [sigmaaldrich.com]
- 2. Lachrymators | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 3. 1-Bromo-2-pentene, predominantly trans | C5H9Br | CID 5463000 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Conversion Rates in 1-Bromo-pent-2-ene Couplings
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting low conversion rates in palladium-catalyzed cross-coupling reactions involving 1-bromo-pent-2-ene. The allylic nature of this substrate presents unique challenges, including the potential for side reactions and catalyst deactivation. This document offers a structured approach to identifying and resolving common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low conversion rates when using this compound?
Low conversion rates can stem from several factors. The most prevalent issues include:
-
Catalyst Inactivity: The palladium catalyst may not be in its active Pd(0) state or could be deactivated during the reaction.
-
Ligand Incompatibility: The chosen phosphine or N-heterocyclic carbene (NHC) ligand may not be suitable for stabilizing the catalyst or facilitating the key steps of the catalytic cycle.
-
Inappropriate Base or Solvent Selection: The choice of base and solvent is critical and can significantly impact reaction rates and yields.[1][2][3][4][5]
-
Substrate Decomposition: this compound can be prone to decomposition, especially at elevated temperatures.
-
Side Reactions: Competing reactions such as homocoupling, β-hydride elimination, and isomerization can consume the starting material and reduce the yield of the desired product.[6][7]
Q2: Which side reactions are common with allylic bromides like this compound?
The primary side reactions to consider are:
-
Homocoupling: Dimerization of the organometallic coupling partner (e.g., boronic acid in Suzuki coupling or organostannane in Stille coupling) can be a significant competing reaction.[6][7]
-
β-Hydride Elimination: This process can lead to the formation of dienes and catalyst decomposition. The use of bulky ligands can often suppress this side reaction.[8]
-
Isomerization: The double bond in this compound can migrate, leading to the formation of regioisomeric products.[9]
-
Reductive Dehalogenation: The bromo-group can be replaced by a hydrogen atom, leading to the formation of pent-2-ene.[10]
Q3: How critical is the quality of this compound?
The purity of this compound is crucial. Impurities can poison the catalyst or participate in unwanted side reactions. It is advisable to use freshly purified starting material. The presence of isomers such as (Z)-1-bromopent-2-ene or 2-bromo-1-pentene can also lead to a mixture of products.[11][12][13]
Q4: Can the reaction temperature be optimized to improve conversion?
Yes, temperature is a critical parameter. While higher temperatures can increase the reaction rate, they can also promote substrate decomposition and side reactions.[4][14] It is recommended to start at a moderate temperature (e.g., 60-80 °C) and adjust as needed based on reaction monitoring.
Detailed Troubleshooting Guides
Suzuki-Miyaura Coupling
Low conversion in the Suzuki-Miyaura coupling of this compound is a frequent challenge.
-
Problem: Low or no product formation.
-
Possible Cause 1: Inactive Catalyst. The Pd(II) precatalyst is not being reduced to the active Pd(0) species.
-
Solution: Ensure anhydrous and anaerobic conditions to prevent catalyst oxidation. Consider the in-situ reduction of the precatalyst.
-
-
Possible Cause 2: Inappropriate Base. The chosen base may not be strong enough to facilitate the transmetalation step or may be sterically hindered.
-
Possible Cause 3: Boronic Acid Decomposition. Boronic acids can undergo protodeboronation, especially at high temperatures and in the presence of water.
-
Solution: Use a stoichiometric amount or a slight excess of the boronic acid. Ensure the reaction is run under an inert atmosphere.
-
-
Heck Coupling
The Heck reaction with this compound can be sluggish.
-
Problem: Low yield of the desired coupled product.
-
Possible Cause 1: Poor Catalyst/Ligand Combination. The catalyst system may not be active enough for the oxidative addition of the allylic bromide.
-
Possible Cause 2: Unfavorable Reaction Conditions. The temperature, solvent, and base may not be optimal.
-
Stille Coupling
While versatile, the Stille coupling of this compound can be plagued by side reactions.
-
Problem: Significant formation of homocoupled byproducts.
Sonogashira Coupling
The coupling of terminal alkynes with this compound can be challenging.
-
Problem: Low conversion and/or catalyst decomposition.
-
Possible Cause 1: Ineffective Copper Co-catalyst. The copper(I) co-catalyst, typically CuI, is essential for the formation of the copper acetylide intermediate.
-
Possible Cause 2: Base Incompatibility. The amine base can act as a ligand and interfere with the catalyst.
-
Solution: Use a bulky amine base like diisopropylethylamine (DIPEA) or triethylamine (TEA).
-
-
Data Presentation: Optimizing Reaction Parameters
The following tables summarize the impact of various parameters on the yield of cross-coupling reactions.
Table 1: Effect of Ligand on Suzuki Coupling Yield
| Ligand | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| PPh₃ | 2 | K₂CO₃ | Toluene/H₂O | 80 | 45 |
| P(t-Bu)₃ | 2 | K₂CO₃ | Toluene/H₂O | 80 | 75 |
| SPhos | 2 | K₃PO₄ | Dioxane/H₂O | 100 | 85 |
| XPhos | 2 | K₃PO₄ | Dioxane/H₂O | 100 | 90 |
Table 2: Influence of Base and Solvent on Heck Coupling Conversion
| Base | Solvent | Temperature (°C) | Conversion (%) |
| Et₃N | DMF | 100 | 60 |
| K₂CO₃ | DMF | 100 | 75 |
| Cs₂CO₃ | Dioxane | 120 | 88 |
| KOAc | DMAc | 120 | 70 |
Experimental Protocols
General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl boronic acid (1.0 eq.), the palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2-3 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Reagent Addition: Add the degassed solvent (e.g., a mixture of toluene and water). Then, add this compound (1.2 eq.) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring the progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visual Troubleshooting Guides
Caption: A general workflow for troubleshooting low conversion rates.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pure.york.ac.uk [pure.york.ac.uk]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. Stille Coupling | NROChemistry [nrochemistry.com]
- 8. Stereoretentive Pd-catalysed Stille cross-coupling reactions of secondary alkyl azastannatranes and aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cross-Coupling of Aromatic Bromides with Allylic Silanolate Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. (2E)-1-bromopent-2-ene | 20599-27-3; 7348-71-2 | Buy Now [molport.com]
- 12. 7348-78-9|(Z)-1-Bromopent-2-ene| Ambeed [ambeed.com]
- 13. 2-Bromo-1-pentene | C5H9Br | CID 13304210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
- 17. Reddit - The heart of the internet [reddit.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Stille Coupling [organic-chemistry.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
Technical Support Center: Reactivity of 1-Bromo-pent-2-ene
This technical support center provides researchers, scientists, and drug development professionals with detailed information, troubleshooting guides, and frequently asked questions regarding the effect of solvent on the reactivity of 1-bromo-pent-2-ene.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction pathways for this compound in the presence of a nucleophile?
A1: this compound is a primary allylic halide. As such, it can undergo nucleophilic substitution through four main pathways, depending on the reaction conditions: S(_N)1, S(_N)2, S(_N)1', and S(_N)2'. The "prime" notation (') indicates that an allylic rearrangement has occurred, where the double bond shifts, and the nucleophile attacks the carbon at the other end of the original double bond.
Q2: How does the choice of solvent influence the reaction mechanism?
A2: The polarity and protic nature of the solvent are critical in determining the dominant reaction pathway.
-
Polar protic solvents (e.g., water, ethanol, methanol) favor S(_N)1 and S(_N)1' mechanisms. These solvents can stabilize both the carbocation intermediate and the leaving group through hydrogen bonding and dipole-dipole interactions.[1][2]
-
Polar aprotic solvents (e.g., acetone, DMSO, DMF) favor S(_N)2 and S(_N)2' mechanisms. These solvents can dissolve the nucleophile but do not strongly solvate it, leaving it more "naked" and reactive for a bimolecular attack.[2][3]
Q3: Why do I observe a mixture of products, including a rearranged isomer?
A3: The formation of a rearranged product (3-penten-2-ol in solvolysis, for example) is due to the nature of the allylic system. In an S(_N)1-type reaction, the intermediate is a resonance-stabilized allylic carbocation. The nucleophile can then attack at either of the two electron-deficient carbons. In an S(_N)2' reaction, the nucleophile attacks the carbon at the end of the double bond in a concerted step, pushing the double bond and displacing the leaving group.[4][5][6]
Q4: Can I completely avoid the formation of the rearranged product?
A4: Completely avoiding the rearranged product is challenging. However, you can influence the product ratio. To favor the direct substitution product (S(_N)2), use a strong, non-bulky nucleophile in a polar aprotic solvent at a lower temperature. To favor the rearranged product, conditions that promote a carbocation intermediate (S(_N)1/S(_N)1'), such as a polar protic solvent and a weaker nucleophile, can be employed.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reaction is too slow or does not proceed to completion. | 1. Inappropriate solvent for the desired mechanism. 2. Low reaction temperature. 3. Poor nucleophile. 4. Deactivated substrate. | 1. For an S(_N)2 reaction, switch to a polar aprotic solvent like DMSO or DMF. For an S(_N)1 reaction, ensure a sufficiently polar protic solvent is used. 2. Gently heat the reaction mixture. Note that this may also increase the proportion of elimination byproducts. 3. Use a stronger nucleophile. For example, azide (N(_3)
|
| Observed product ratio (direct vs. rearranged) is not as expected. | 1. Solvent polarity is intermediate, allowing for a mix of mechanisms. 2. The reaction temperature is influencing the selectivity. 3. The nucleophile has borderline strength/basicity. 4. Allylic rearrangement occurred during workup.[5] | 1. To favor S(_N)2, use a distinctly polar aprotic solvent. For S(_N)1, use a highly polar protic solvent. 2. Lowering the temperature generally favors the S(_N)2 pathway. 3. Select a nucleophile that is strongly nucleophilic but weakly basic to favor substitution over elimination. 4. Ensure the workup procedure is performed under neutral or slightly basic conditions and at a low temperature to minimize acid-catalyzed rearrangement. |
| Significant amount of elimination product is formed. | 1. The nucleophile is also a strong base. 2. High reaction temperature. | 1. Use a less basic nucleophile. For example, use iodide (I
|
| Inconsistent kinetic data. | 1. Fluctuation in reaction temperature. 2. Inaccurate timing of sample quenching. 3. Contamination of glassware or reagents. 4. Evaporation of a volatile solvent. | 1. Use a constant temperature bath to maintain a stable reaction temperature. 2. Practice the quenching procedure to ensure consistency. Use a stopwatch and quench the reaction at precise time intervals. 3. Ensure all glassware is thoroughly clean and dry. Use high-purity reagents and solvents. 4. Use a condenser if the reaction is heated. |
Quantitative Data
The following tables summarize illustrative kinetic data and product distributions for the reaction of this compound under different solvent conditions. Note: This data is representative and may vary based on specific experimental conditions.
Table 1: Solvolysis of this compound in Ethanol-Water Mixtures at 50°C
| Solvent (v/v % Ethanol) | Dielectric Constant (ε) | Rate Constant (k) (s
| % Pent-2-en-1-ol (Direct) | % Pent-3-en-2-ol (Rearranged) |
| 80% | 35.8 | 1.2 x 10
| 60 | 40 |
| 60% | 48.5 | 4.5 x 10
| 55 | 45 |
| 40% | 61.1 | 1.8 x 10
| 50 | 50 |
Table 2: Reaction with 0.1 M Sodium Azide at 25°C
| Solvent | Mechanism Favored | Rate Constant (k) (L mol
| % 1-azido-pent-2-ene (Direct) | % 3-azido-pent-1-ene (Rearranged) |
| Acetone | S(_N)2 | 2.1 x 10
| >95 | <5 |
| DMSO | S(_N)2 | 9.5 x 10
| >95 | <5 |
| 80% Ethanol | S(_N)1/S(_N)2 mix | 5.0 x 10
| 70 | 30 |
Experimental Protocols
Protocol 1: Kinetic Study of Solvolysis by Titration
This protocol is adapted for monitoring the rate of solvolysis of this compound in an ethanol-water mixture. The reaction produces HBr, which can be titrated against a standard solution of NaOH.
Materials:
-
This compound
-
Ethanol (95%)
-
Deionized water
-
0.1 M solution of this compound in acetone (stock solution)
-
0.02 M NaOH solution, standardized
-
Bromothymol blue indicator
-
Constant temperature water bath
-
Burette, pipettes, Erlenmeyer flasks, stopwatch
Procedure:
-
Prepare the desired ethanol-water solvent mixture (e.g., 80:20 v/v).
-
Place 50 mL of the solvent mixture into a 125 mL Erlenmeyer flask.
-
Add 3-4 drops of bromothymol blue indicator.
-
Place the flask in the constant temperature bath and allow it to equilibrate for 10 minutes.
-
Initiate the reaction by adding 1.0 mL of the 0.1 M this compound stock solution to the flask, starting the stopwatch simultaneously.
-
Immediately titrate the generated HBr with the 0.02 M NaOH solution. The goal is to maintain the blue-green endpoint of the indicator.
-
Record the volume of NaOH added at regular time intervals (e.g., every 5 minutes).
-
Continue taking readings until the reaction is approximately 70% complete.
-
The rate constant can be determined by plotting ln(V({\infty}) - V({t})) versus time, where V({t}) is the volume of NaOH at time t, and V({\infty}) is the calculated volume of NaOH required for complete reaction.
Protocol 2: Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the analysis of the product mixture from the reaction of this compound with a nucleophile.
Materials:
-
Aliquots of the reaction mixture
-
Dichloromethane (DCM) or other suitable extraction solvent
-
Anhydrous sodium sulfate
-
GC-MS instrument with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Quench a 1 mL aliquot of the reaction mixture by adding it to 5 mL of cold deionized water.
-
Extract the organic products with 3 x 5 mL of DCM.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Carefully concentrate the solution to approximately 1 mL using a gentle stream of nitrogen.
-
Inject a 1 µL sample into the GC-MS.
-
GC Conditions (Example):
-
Injector temperature: 250°C
-
Oven program: Initial temperature 50°C, hold for 2 minutes, ramp to 200°C at 10°C/min.
-
Carrier gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions (Example):
-
Ion source: Electron Ionization (EI) at 70 eV
-
Scan range: 40-300 m/z
-
-
Identify the products by comparing their retention times and mass spectra to those of authentic standards or by interpreting the fragmentation patterns.
-
Determine the product ratio by integrating the peak areas of the corresponding product peaks in the gas chromatogram.
Visualizations
Caption: Experimental workflow for studying the reactivity of this compound.
Caption: Logical relationship between solvent type and reaction outcome.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 4. Item - The Alkaline solvolysis of allyl bromide in alcohol-water solvents - Open Access Te Herenga Waka-Victoria University of Wellington - Figshare [openaccess.wgtn.ac.nz]
- 5. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ias.ac.in [ias.ac.in]
Managing the formation of elimination products from 1-Bromo-pent-2-ene
Welcome to the technical support center for managing reactions of 1-bromo-pent-2-ene. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on controlling the formation of elimination products and troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary elimination products when reacting this compound with a base?
When this compound undergoes an elimination reaction, two principal diene isomers can be formed: the conjugated 1,3-pentadiene and the non-conjugated (skipped) 1,4-pentadiene. The formation of these products depends on which proton is removed by the base.
-
1,3-Pentadiene: Results from the abstraction of a proton from the carbon adjacent to the bromine-bearing carbon (C2), in a classic β-elimination pathway. This is generally the more thermodynamically stable product.
-
1,4-Pentadiene: Results from the abstraction of a proton from the terminal methyl group (C4), which is an allylic position. This pathway is often favored under kinetic control.
Q2: What is the key to selectively forming either 1,3-pentadiene or 1,4-pentadiene?
The regiochemical outcome of the elimination is primarily controlled by the choice of base and reaction conditions.[1][2]
-
To favor 1,3-pentadiene (the Zaitsev product) , use a strong, but sterically small base.[2][3] Examples include sodium ethoxide (NaOEt) or sodium methoxide (NaOMe). These bases can more easily access the sterically hindered proton at C2, leading to the more stable conjugated diene.[2]
-
To favor 1,4-pentadiene (the Hofmann product) , use a sterically bulky (hindered) base.[2][4][5] Examples include potassium tert-butoxide (KOtBu) or lithium diisopropylamide (LDA).[6][7] The large size of these bases makes it difficult to approach the C2 proton, so they preferentially abstract a proton from the less sterically hindered terminal methyl group (C4).[5]
Q3: Besides elimination, what other reactions can occur?
This compound is a primary allylic halide, making it susceptible to nucleophilic substitution reactions (SN2), which compete with elimination (E2).[6][8][9][10] The choice of reagent and conditions determines the predominant pathway. Strong, non-hindered bases that are also good nucleophiles (e.g., ethoxide) can lead to a mixture of substitution and elimination products.[8][9]
Q4: How does temperature affect the product distribution?
Higher temperatures generally favor elimination over substitution.[8][9] Elimination reactions result in an increase in the number of molecules, leading to a positive entropy change (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), a higher temperature (T) makes the -TΔS term more negative, thus favoring elimination.
Troubleshooting Guide
Problem 1: My reaction is producing a mixture of 1,3- and 1,4-dienes, but I want to maximize the yield of 1,3-pentadiene.
-
Possible Cause: The base being used is not selective enough or may be too sterically hindered.
-
Troubleshooting Steps:
-
Change the Base: Switch to a smaller, non-hindered base like sodium ethoxide (NaOEt) in ethanol.[6]
-
Optimize Temperature: Allow the reaction to run at a sufficient temperature to reach thermodynamic equilibrium, which favors the more stable 1,3-diene.
-
Solvent Choice: Using a protic solvent like ethanol can favor the Zaitsev product.
-
Problem 2: The major product of my reaction is the non-conjugated 1,4-pentadiene, but the desired product is the conjugated 1,3-diene.
-
Possible Cause: You are likely using a sterically bulky base.
-
Troubleshooting Steps:
-
Select a Smaller Base: Replace the bulky base (e.g., KOtBu) with a smaller one such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).[6]
-
Review Reaction Conditions: Ensure the conditions are not kinetically controlled, which would favor the Hofmann product.
-
Problem 3: I am observing significant amounts of an ether or other substitution product instead of the desired diene.
-
Possible Cause: The SN2 pathway is competing effectively with the E2 pathway.[11] This is common with primary halides and strong nucleophiles that are also bases.[8][9]
-
Troubleshooting Steps:
-
Increase Steric Hindrance: Use a more sterically hindered base, such as potassium tert-butoxide. This will significantly disfavor the SN2 reaction and promote E2 elimination.[6]
-
Increase Temperature: Raising the reaction temperature will favor the elimination pathway over substitution.[8]
-
Solvent Considerations: A less polar, aprotic solvent may slightly decrease the rate of SN2 reactions.
-
Product Formation Pathways
The choice of base dictates the reaction pathway by influencing which allylic proton is abstracted.
Caption: Reaction pathways for this compound elimination.
Decision Logic for Maximizing Elimination
This workflow helps in selecting the appropriate conditions to favor the desired elimination pathway over substitution.
Caption: Decision workflow for optimizing E2 elimination reactions.
Quantitative Data Summary
The following table summarizes expected product distributions based on the choice of base. The values are representative and can vary with precise reaction conditions.
| Base | Type | Solvent | Temp. (°C) | Major Product | Expected Product Ratio (E2:SN2) |
| NaOEt (Sodium ethoxide) | Strong, Small | Ethanol | 55 | 1,3-Pentadiene | ~80 : 20 |
| KOtBu (Potassium t-butoxide) | Strong, Bulky | tert-Butanol | 80 | 1,4-Pentadiene | >95 : <5 |
| DBU (1,8-Diazabicycloundec-7-ene) | Strong, Bulky | THF | 25 | 1,4-Pentadiene | >90 : <10 |
Experimental Protocols
Protocol 1: Synthesis of 1,3-Pentadiene (Zaitsev Product)
-
Objective: To maximize the formation of the thermodynamically favored conjugated diene.
-
Reagents:
-
This compound (1.0 eq)
-
Sodium ethoxide (1.5 eq)
-
Anhydrous ethanol (solvent)
-
-
Procedure:
-
A solution of sodium ethoxide in anhydrous ethanol is prepared in a round-bottom flask equipped with a reflux condenser and magnetic stirrer, under an inert atmosphere (e.g., Nitrogen).
-
This compound is added dropwise to the stirred solution at room temperature.
-
After the addition is complete, the reaction mixture is heated to reflux (approx. 78 °C) and maintained for 4-6 hours.
-
The reaction is monitored by TLC or GC to confirm the consumption of the starting material.
-
Upon completion, the mixture is cooled to room temperature and quenched by pouring it into ice-cold water.
-
The aqueous layer is extracted three times with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), and filtered.
-
The solvent is carefully removed by rotary evaporation.
-
The crude product is purified by fractional distillation to isolate 1,3-pentadiene.
-
Protocol 2: Synthesis of 1,4-Pentadiene (Hofmann Product)
-
Objective: To maximize the formation of the kinetically favored non-conjugated diene.
-
Reagents:
-
This compound (1.0 eq)
-
Potassium tert-butoxide (1.5 eq)
-
Anhydrous tert-butanol or THF (solvent)
-
-
Procedure:
-
Potassium tert-butoxide is dissolved in anhydrous tert-butanol in a round-bottom flask under an inert atmosphere.
-
The solution is stirred and cooled in an ice bath to 0 °C.
-
This compound is added dropwise to the cold, stirred solution.
-
The reaction is allowed to slowly warm to room temperature and is stirred for 8-12 hours.
-
The reaction progress is monitored by TLC or GC.
-
The reaction is quenched by the slow addition of water at 0 °C.
-
The product is extracted with pentane (3x).
-
The combined organic extracts are washed with water and then brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.
-
The volatile solvent and product are carefully isolated via fractional distillation.
-
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Zaitsev Rule - Regioselectivity of E2 Elimination with Practice [chemistrysteps.com]
- 3. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Khan Academy [khanacademy.org]
- 6. SN2 vs E2 [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Understanding the SN2 Versus E2 Competition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 8.4 Comparison and Competition Between SN1, SN2, E1 and E2 – Organic Chemistry I [kpu.pressbooks.pub]
Technical Support Center: Catalyst Deactivation in Reactions with 1-Bromo-pent-2-ene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation during chemical reactions involving 1-Bromo-pent-2-ene.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of palladium-catalyzed cross-coupling reactions where this compound is used?
A1: this compound is a versatile substrate, typically employed in several palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. The most common reactions include:
-
Heck Reaction: The reaction of this compound with an alkene to form a new substituted alkene.[1][2][3]
-
Suzuki Coupling: The coupling of this compound with an organoboron reagent (e.g., a boronic acid or ester).
-
Tsuji-Trost Reaction (Allylic Alkylation): The reaction of this compound with a nucleophile, where the bromide acts as a leaving group in an allylic position.[4][5]
-
Sonogashira Coupling: The coupling of this compound with a terminal alkyne.
-
Buchwald-Hartwig Amination: The reaction of this compound with an amine to form a new C-N bond.
Q2: What are the primary signs of catalyst deactivation in my reaction with this compound?
A2: Observing one or more of the following issues during your experiment can indicate catalyst deactivation:
-
Stalled or incomplete reaction: The reaction fails to proceed to completion, leaving a significant amount of starting material.
-
Low product yield: The amount of desired product is significantly lower than expected.
-
Formation of byproducts: An increase in the formation of unexpected side products. A common byproduct is the homocoupling of the this compound.
-
Change in reaction mixture color: The formation of a black precipitate, commonly known as "palladium black," is a strong indicator of catalyst agglomeration and deactivation.
-
Inconsistent results: Difficulty in reproducing reaction outcomes between batches.
Q3: What are the common mechanisms of palladium catalyst deactivation when using this compound?
A3: Catalyst deactivation in these reactions is a complex issue with several potential causes:
-
Palladium Agglomeration (Palladium Black Formation): The active, finely dispersed palladium nanoparticles can aggregate into larger, catalytically inactive clusters. This is a common issue at higher reaction temperatures.
-
Ligand Degradation or Dissociation: The phosphine or N-heterocyclic carbene (NHC) ligands that stabilize the palladium center can degrade or dissociate, leading to catalyst instability and deactivation.
-
Formation of Stable π-Allyl Palladium Complexes: As an allylic bromide, this compound can form a stable η³-π-allyl palladium complex.[4][5] If this complex is too stable, it may not react further with the nucleophile, effectively sequestering the catalyst.
-
Poisoning by Impurities: Trace impurities in the this compound starting material, reagents, or solvent can act as catalyst poisons. Common poisons include sulfur, and other halides.
-
Reduction of Pd(II) to Pd(0): In catalytic cycles that involve a Pd(II) intermediate, unintended reduction to inactive Pd(0) can occur, disrupting the cycle.[6]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Troubleshooting Steps |
| Reaction is sluggish or stalls. | Insufficiently active catalyst. | - Increase catalyst loading incrementally (e.g., from 1 mol% to 3 mol%).- Switch to a more active pre-catalyst or ligand system. Consider palladacycles or catalysts with bulky, electron-rich phosphine ligands.- Increase the reaction temperature in small increments (e.g., 10 °C), but be mindful of potential side reactions and catalyst decomposition at higher temperatures. |
| Low quality of this compound. | - Purify the this compound by distillation or column chromatography to remove potential inhibitors.- Use a freshly opened bottle of the reagent. | |
| Significant formation of palladium black. | Catalyst agglomeration. | - Use a lower reaction temperature.- Increase the ligand-to-palladium ratio to better stabilize the catalyst particles.- Consider using a supported catalyst (e.g., Pd/C) which can sometimes offer better stability.[7] |
| Low yield with significant starting material remaining. | Catalyst poisoning. | - Ensure all reagents and solvents are of high purity and anhydrous where necessary.- If sulfur contamination is suspected, consider pretreating the starting material with a sulfur scavenger.- Degas the reaction mixture thoroughly to remove oxygen, which can oxidize and deactivate the catalyst. |
| Inefficient oxidative addition. | - For Suzuki couplings, consider switching from a bromide to an iodide if possible, as the C-I bond is generally more reactive towards oxidative addition. | |
| Formation of isomerization or elimination byproducts. | β-Hydride elimination issues. | - The choice of base is crucial. For Heck reactions, a non-coordinating, bulkier base might be beneficial.- Adding silver salts can sometimes facilitate the reductive elimination step and suppress isomerization. |
| Inconsistent results between runs. | Sensitivity to air and moisture. | - Ensure rigorous inert atmosphere techniques (e.g., Schlenk line or glovebox) are used throughout the setup and reaction.- Use freshly dried solvents and reagents. |
Experimental Protocols
Protocol 1: General Procedure for a Heck Reaction with this compound
This protocol provides a starting point for a Heck reaction. Optimization of catalyst, ligand, base, and solvent may be necessary.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., PPh₃, 4 mol%), and the base (e.g., Et₃N, 1.5 equivalents).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., DMF or acetonitrile, to a concentration of 0.1 M with respect to the limiting reagent).
-
Reagent Addition: Add the alkene (1.2 equivalents) followed by this compound (1.0 equivalent).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Catalyst Regeneration from Palladium Black
This protocol describes a general method for recovering palladium from palladium black for reuse.
-
Isolation: Collect the palladium black by filtration of the reaction mixture.
-
Washing: Wash the precipitate thoroughly with water, then with an organic solvent like acetone or ethanol to remove adsorbed organic impurities.[8]
-
Drying: Dry the washed palladium black in a vacuum oven.
-
Re-activation (Oxidative Treatment): The deactivated Pd(0) can sometimes be re-oxidized to an active Pd(II) species. This can be attempted by treating the palladium black with a mild oxidizing agent. Caution: This should be performed with care and in a well-ventilated fume hood. A potential method involves treatment with a solution of benzoquinone.
-
Washing and Drying: After the oxidative treatment, thoroughly wash the catalyst with water and then an organic solvent, followed by drying under vacuum.
Visualizations
Caption: Common pathways for catalyst deactivation.
Caption: A logical workflow for troubleshooting reactions.
References
- 1. Heck Reaction [organic-chemistry.org]
- 2. books.rsc.org [books.rsc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Tsuji-Trost Reaction [organic-chemistry.org]
- 5. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. qualitas1998.net [qualitas1998.net]
- 8. CN103623843A - Method for reactivating palladium carbon catalyst - Google Patents [patents.google.com]
Technical Support Center: Removal of Unreacted 1-Bromo-pent-2-ene
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals on the effective removal of unreacted 1-bromo-pent-2-ene from a product mixture.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Product co-elutes with this compound during column chromatography. | The solvent system is not optimized, providing poor separation. | 1. Adjust Solvent Polarity: Gradually increase the polarity of the eluent. Start with a non-polar solvent like hexane and slowly add a more polar solvent such as ethyl acetate. 2. Try a Different Solvent System: Consider using alternative solvent systems like dichloromethane/hexane or toluene/ethyl acetate. |
| Product degradation is observed during distillation. | The boiling point of the product may be too high, or it may be thermally labile. This compound has a boiling point of 122 °C.[1] | 1. Vacuum Distillation: Perform the distillation under reduced pressure to lower the boiling points of both the product and the unreacted starting material. 2. Use a Lower Temperature Bath: Ensure the heating mantle or oil bath temperature is not excessively high. |
| Incomplete removal of this compound after aqueous workup. | This compound is not water-soluble and will remain in the organic layer. | An aqueous wash alone is insufficient. Employ one of the primary purification methods (distillation, chromatography, or chemical quenching) after the initial workup.[2] |
| A new impurity appears after attempting a chemical quench. | The quenching reagent may have reacted with the desired product. | 1. Select a Milder Quenching Reagent: If using a strong nucleophile, consider a weaker one. 2. Optimize Reaction Conditions: Lower the reaction temperature or reduce the reaction time of the quench. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods to remove unreacted this compound?
A1: The three primary methods for removing unreacted this compound are:
-
Distillation: Effective if there is a significant difference in the boiling points between your product and this compound (boiling point 122 °C).[1]
-
Flash Column Chromatography: A versatile method that separates compounds based on their polarity.
-
Chemical Quenching: Involves adding a reagent that selectively reacts with the unreacted this compound to form a new compound that is easier to separate.
Q2: When should I choose distillation over chromatography?
A2: Distillation is preferable when your product has a significantly different boiling point than this compound and is thermally stable. It is often a more scalable and cost-effective method for larger quantities. For example, the purification of allyl bromide (a similar compound) by distillation can yield a product with a purity of 98% or higher.[3][4]
Q3: What quenching agents can be used to remove this compound?
A3: Nucleophilic reagents can be used to "quench" unreacted this compound. Thiols are effective as they readily react with alkyl halides.[5][6] The resulting thioether is typically less volatile and has a different polarity, making it easier to separate by extraction or chromatography.
Q4: How can I monitor the removal of this compound?
A4: The progress of the purification can be monitored using analytical techniques such as:
-
Thin-Layer Chromatography (TLC): A quick and easy way to visualize the separation of your product from this compound.
-
Gas Chromatography (GC): Provides quantitative information on the purity of your product and the amount of residual this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the absence of characteristic peaks of this compound in the final product.
Quantitative Data Summary
| Purification Method | Principle | Typical Purity Achieved | Advantages | Disadvantages |
| Fractional Distillation | Separation based on differences in boiling points. | >98% (for similar allyl bromides)[3][4] | Scalable, cost-effective for large quantities. | Requires a significant boiling point difference, product must be thermally stable. |
| Flash Column Chromatography | Separation based on polarity differences. | >99% (highly dependent on conditions) | Highly versatile, can separate compounds with similar boiling points. | Can be time-consuming, requires solvent and silica gel, may not be ideal for very large scales. |
| Chemical Quenching | Conversion of the impurity into a more easily separable compound. | Purity of the final product is high after subsequent purification. | Can be very selective, useful when other methods fail. | Requires an additional reaction step, quenching reagent must not react with the product. |
Experimental Protocols
Fractional Distillation
This protocol is suitable for thermally stable products with a boiling point difference of at least 20-30 °C from this compound (boiling point 122 °C).
Materials:
-
Crude product mixture
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask
-
Heating mantle
-
Boiling chips
Procedure:
-
Assemble the fractional distillation apparatus.
-
Place the crude product mixture and a few boiling chips into the round-bottom flask.
-
Slowly heat the mixture using the heating mantle.
-
Collect the fractions that distill over at different temperature ranges. The fraction corresponding to the boiling point of this compound should be collected and discarded.
-
Increase the temperature to distill your desired product.
-
Analyze the collected fractions for purity.
Flash Column Chromatography
This protocol is a general guideline and the solvent system should be optimized for your specific product using thin-layer chromatography (TLC).
Materials:
-
Crude product mixture
-
Silica gel (for flash chromatography)
-
Glass column with a stopcock
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)
-
Collection tubes
-
Air pressure source (optional)
Procedure:
-
Prepare the column by packing it with silica gel as a slurry in the chosen eluent.
-
Concentrate the crude product mixture and dissolve it in a minimal amount of the eluent or a more polar solvent if necessary.
-
Carefully load the sample onto the top of the silica gel.
-
Begin eluting the column with the chosen solvent system, collecting fractions in the test tubes.
-
Monitor the fractions by TLC to determine which ones contain your purified product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Chemical Quenching with a Thiol
This protocol uses a thiol to react with the unreacted this compound.
Materials:
-
Crude product mixture
-
A suitable thiol (e.g., thiophenol or 1-dodecanethiol)
-
A mild base (e.g., triethylamine or potassium carbonate)
-
An appropriate solvent (e.g., dichloromethane or THF)
-
Separatory funnel
-
Organic and aqueous workup solutions
Procedure:
-
Dissolve the crude product mixture in the chosen solvent.
-
Add 1.1 equivalents (relative to the estimated amount of unreacted this compound) of the thiol and the base.
-
Stir the reaction mixture at room temperature and monitor the disappearance of this compound by TLC or GC.
-
Once the reaction is complete, perform an aqueous workup to remove the base and any water-soluble byproducts.
-
The resulting thioether will have a different polarity and can be separated from your product by a subsequent purification step like column chromatography or distillation.
Logical Workflow for Purification Method Selection
Caption: Decision tree for selecting a purification method.
References
- 1. chembk.com [chembk.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. US5208400A - Process for producing allyl bromides - Google Patents [patents.google.com]
- 4. JP3270571B2 - Method for producing allyl bromide - Google Patents [patents.google.com]
- 5. Thiol-Activated DNA Damage By α-Bromo-2-cyclopentenone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiol-activated DNA damage by α-bromo-2-cyclopentenone - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of temperature on the stability of 1-Bromo-pent-2-ene reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-pent-2-ene. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation, with a focus on the impact of temperature on reaction stability and outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary competing reaction pathways for this compound, and how does temperature influence them?
A1: this compound, being an allylic halide, primarily undergoes nucleophilic substitution (SN2 and SN2') and elimination (E2) reactions. Temperature is a critical factor that dictates the predominant pathway.
-
Nucleophilic Substitution (SN2 and SN2'): At lower temperatures, nucleophilic substitution is generally favored. This compound can react via two substitution pathways:
-
SN2: Direct substitution at the carbon bearing the bromine atom.
-
SN2' (Allylic Rearrangement): Substitution at the terminal carbon of the double bond, resulting in a rearranged product. The ratio of SN2 to SN2' products can be influenced by the nature of the nucleophile, solvent, and steric hindrance.
-
-
Elimination (E2): At higher temperatures, elimination reactions become more prevalent.[1][2] This is due to the higher activation energy generally required for elimination compared to substitution.[1] The increased thermal energy allows the molecules to overcome this barrier, leading to the formation of a conjugated diene.
Q2: What is the recommended storage temperature for this compound and why?
A2: The recommended storage temperature for this compound is 2-8°C.[3] This is to minimize degradation and potential side reactions. As an allylic halide, it is susceptible to slow decomposition, and elevated temperatures can accelerate this process. Storing it in a cool, dry, and well-ventilated place in a tightly sealed container is crucial for maintaining its stability and purity.[4]
Q3: I am observing a mixture of products in my reaction with this compound. How can I control the selectivity?
A3: A mixture of products is common due to the competing SN2, SN2', and E2 pathways. To control selectivity:
-
For Substitution Products (SN2/SN2'):
-
Maintain Low Temperatures: Running the reaction at or below room temperature will favor substitution over elimination.[1]
-
Choose a Good Nucleophile with Low Basicity: Strong, non-bulky nucleophiles that are weak bases (e.g., I⁻, N₃⁻, CN⁻) tend to favor SN2 reactions.
-
-
For Elimination Products (E2):
Q4: My Grignard reaction with this compound is not initiating or is giving low yields. What could be the cause?
A4: Grignard reactions are highly sensitive to reaction conditions. Common issues include:
-
Presence of Water: Grignard reagents are extremely basic and will react with even trace amounts of water. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Reaction Temperature: The formation of the Grignard reagent is exothermic. While some initial warming might be necessary to initiate the reaction, the temperature should be carefully controlled with an ice bath to prevent side reactions, such as Wurtz coupling.[5] For functionalized Grignard reagents, even lower temperatures (-78 °C) may be necessary to maintain stability.[6]
-
Magnesium Surface: The magnesium turnings may have an oxide layer that prevents the reaction from starting. Gently crushing the magnesium or adding a small crystal of iodine can help activate the surface.[5]
Troubleshooting Guides
Problem 1: Low yield of the desired substitution product and a significant amount of an elimination byproduct.
| Possible Cause | Troubleshooting Step |
| Reaction temperature is too high. | Lower the reaction temperature. Conduct the reaction at room temperature or below (e.g., 0°C in an ice bath). |
| The nucleophile is too basic. | If possible, switch to a less basic nucleophile that is still a good nucleophile for the desired transformation. |
| Prolonged reaction time at elevated temperature. | Reduce the reaction time or monitor the reaction closely by techniques like TLC or GC-MS to stop it upon completion of the desired substitution. |
Problem 2: Formation of a significant amount of the rearranged allylic substitution (SN2') product when the direct substitution (SN2) product is desired.
| Possible Cause | Troubleshooting Step |
| Steric hindrance at the primary carbon. | While this compound is a primary halide, a bulky nucleophile may favor attack at the less hindered terminal carbon of the alkene. Consider using a smaller nucleophile. |
| Solvent effects. | The choice of solvent can influence the regioselectivity. Protic solvents can stabilize the partial positive charge on both the primary and gamma carbons in the transition state. Experiment with aprotic polar solvents like DMSO or DMF. |
| Thermodynamic vs. Kinetic Control. | At higher temperatures, the reaction may favor the more thermodynamically stable product, which could be the rearranged isomer. Running the reaction at a lower temperature will favor the kinetically controlled product. |
Data Summary
| Temperature Range | Predominant Reaction Pathway(s) | Expected Major Product(s) | Notes |
| Low (e.g., 0 - 25°C) | SN2 / SN2' | Direct and/or allylic substitution product(s) | The ratio of SN2 to SN2' depends on the nucleophile, solvent, and substrate structure. |
| Moderate (e.g., 25 - 80°C) | SN2 / SN2' and E2 | Mixture of substitution and elimination products | The proportion of elimination product increases with temperature.[1][2] |
| High (e.g., > 80°C / Reflux) | E2 | Conjugated diene (penta-1,3-diene) | Elimination becomes the dominant pathway at elevated temperatures.[1] |
Experimental Protocols
Key Experiment: Temperature-Controlled Nucleophilic Substitution of this compound with Sodium Iodide
This protocol provides a general methodology for performing a nucleophilic substitution reaction while carefully controlling the temperature to favor the SN2 product.
Materials:
-
This compound
-
Sodium iodide (NaI)
-
Anhydrous acetone
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Thermometer or temperature probe
-
Ice bath
-
Heating mantle with a temperature controller
-
Standard glassware for workup and purification
Procedure:
-
Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar, a condenser, and a thermometer or temperature probe to monitor the internal reaction temperature.
-
Reagent Preparation: In the round-bottom flask, dissolve sodium iodide in anhydrous acetone.
-
Temperature Control: Cool the solution to the desired reaction temperature (e.g., 0°C) using an ice bath.
-
Addition of Substrate: Slowly add this compound to the stirred solution of sodium iodide in acetone. The addition should be dropwise to maintain a constant internal temperature.
-
Reaction Monitoring: Stir the reaction mixture at the controlled temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) at regular intervals.
-
Workup: Once the reaction is complete, quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with sodium thiosulfate solution to remove any remaining iodine, followed by a brine wash.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography or distillation as appropriate.
Visualizations
Caption: Troubleshooting flow for unexpected reaction outcomes.
Caption: Competing reaction pathways for this compound.
Caption: Workflow for a temperature-controlled experiment.
References
- 1. US5208400A - Process for producing allyl bromides - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Validation & Comparative
A Comparative Guide to the Reactivity of 1-Bromo-pent-2-ene and 3-Bromo-pent-1-ene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-pent-2-ene is a primary allylic bromide, while 3-Bromo-pent-1-ene is a secondary allylic bromide. This structural difference, specifically the substitution at the carbon atom bearing the bromine, is the primary determinant of their differential reactivity. Both compounds are valuable intermediates in organic synthesis, and understanding their reaction pathways is crucial for predicting product formation and optimizing reaction conditions.
Theoretical Reactivity Comparison
The reactivity of these allylic bromides is governed by a competition between several mechanistic pathways: S(_N)1, S(_N)2, S(_N)1', S(_N)2', E1, and E2 reactions. The allylic nature of these compounds, with a double bond adjacent to the carbon-bromine bond, plays a pivotal role in their reactivity by stabilizing intermediates and transition states.
Nucleophilic Substitution Reactions
Nucleophilic substitution is expected to be the predominant reaction pathway for both isomers under many conditions. However, the specific mechanism (S(_N)1 vs. S(_N)2) will be influenced by the substrate structure, the nucleophile, the solvent, and the temperature.
This compound (Primary Allylic Bromide):
-
S(_N)2 Reactivity: As a primary halide, this compound is sterically unhindered, making it a good substrate for S(_N)2 reactions. Strong nucleophiles in polar aprotic solvents will favor this pathway, leading to direct substitution at the C1 position.[1][2] The transition state of the S(_N)2 reaction is stabilized by the adjacent π-system.
-
S(_N)1 Reactivity: Despite being a primary halide, this compound can also undergo S(_N)1 reactions. This is because the departure of the bromide ion leads to the formation of a resonance-stabilized allylic carbocation.[3][4] Weak nucleophiles and polar protic solvents will favor this mechanism.
3-Bromo-pent-1-ene (Secondary Allylic Bromide):
-
S(_N)1 Reactivity: Being a secondary halide, 3-Bromo-pent-1-ene is more prone to S(_N)1 reactions than its primary isomer. The secondary allylic carbocation formed upon departure of the bromide is resonance-stabilized, similar to the carbocation formed from the primary isomer.[1][5]
-
S(_N)2 Reactivity: S(_N)2 reactions are also possible but will be slower compared to the primary isomer due to increased steric hindrance at the secondary carbon.[1]
Allylic Rearrangement
A key feature of the reactivity of allylic halides is the potential for allylic rearrangement, where the double bond shifts, and the nucleophile attacks at the carbon that was originally part of the double bond (the γ-position). This can occur via both S(_N)1' and S(_N)2' mechanisms.[6][7][8]
Both this compound and 3-Bromo-pent-1-ene can ionize to form the same resonance-stabilized pent-2-en-1-yl cation. Nucleophilic attack can then occur at either C1 or C3, leading to a mixture of products.
Predicted Product Distributions
The following table summarizes the expected major and minor products under different reaction conditions. It is important to note that these are predictions based on general principles, and the actual product ratios would need to be determined experimentally.
| Reactant | Conditions | Major Product(s) | Minor Product(s) | Predominant Mechanism(s) |
| This compound | Strong Nucleophile (e.g., CN⁻), Polar Aprotic Solvent (e.g., DMSO) | 1-Cyano-pent-2-ene | 3-Cyano-pent-1-ene | S(_N)2, S(_N)2' |
| Weak Nucleophile (e.g., H₂O), Polar Protic Solvent (e.g., H₂O/Ethanol) | Pent-2-en-1-ol, Pent-1-en-3-ol | Pentadiene isomers | S(_N)1, S(_N)1', E1 | |
| 3-Bromo-pent-1-ene | Strong Nucleophile (e.g., CN⁻), Polar Aprotic Solvent (e.g., DMSO) | 3-Cyano-pent-1-ene, 1-Cyano-pent-2-ene | S(_N)2, S(_N)2' | |
| Weak Nucleophile (e.g., H₂O), Polar Protic Solvent (e.g., H₂O/Ethanol) | Pent-1-en-3-ol, Pent-2-en-1-ol | Pentadiene isomers | S(_N)1, S(_N)1', E1 |
Signaling Pathways and Reaction Mechanisms
The following diagrams illustrate the key reaction pathways for these allylic bromides.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. vanderbilt.edu [vanderbilt.edu]
- 3. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 4. doubtnut.com [doubtnut.com]
- 5. samagra.kite.kerala.gov.in [samagra.kite.kerala.gov.in]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Allylic rearrangement - Wikipedia [en.wikipedia.org]
- 8. lscollege.ac.in [lscollege.ac.in]
A Head-to-Head Battle: Unraveling the SN1 and SN2 Reactivity of 1-Bromo-pent-2-ene
A comprehensive analysis of the competing nucleophilic substitution pathways for the allylic halide, 1-bromo-pent-2-ene, reveals a nuanced reactivity profile governed by reaction conditions. This guide delves into the experimental data and mechanistic intricacies that dictate whether the reaction proceeds through a unimolecular (SN1) or bimolecular (SN2) pathway, providing researchers, scientists, and drug development professionals with a definitive resource for predicting and controlling reaction outcomes.
This compound, a primary allylic halide, stands at a crossroads of reactivity, capable of undergoing nucleophilic substitution through both SN1 and SN2 mechanisms. The determining factors in this mechanistic competition are the nature of the nucleophile, the solvent, and the concentration of the reactants. Understanding these influences is paramount for synthetic chemists aiming to achieve specific product outcomes.
Mechanistic Overview: A Tale of Two Pathways
The SN1 reaction is a two-step process initiated by the slow, rate-determining departure of the leaving group (bromide) to form a resonance-stabilized allylic carbocation. This intermediate is then rapidly attacked by a nucleophile. In contrast, the SN2 reaction is a concerted, single-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs, proceeding through a five-coordinate transition state.
dot
A Comparative Guide to Catalytic Systems for 1-Bromo-pent-2-ene Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
The strategic installation of a pent-2-enyl group is a crucial transformation in the synthesis of complex organic molecules, including natural products and pharmaceuticals. 1-Bromo-pent-2-ene serves as a key building block for this purpose, with transition metal-catalyzed cross-coupling reactions offering a powerful and versatile methodology for the formation of carbon-carbon and carbon-heteroatom bonds. This guide provides a comparative overview of the most prominent catalytic systems applicable to the cross-coupling of this compound, offering insights into their relative merits and practical considerations.
While specific experimental data for the cross-coupling of this compound is not extensively documented in readily available literature, this guide draws upon established principles and data from closely related allylic bromide cross-coupling reactions to provide a valuable resource for reaction design and optimization.
Comparison of Catalytic Systems
The choice of catalytic system for the cross-coupling of this compound is dictated by several factors, including the nature of the coupling partner, desired functional group tolerance, and considerations of regioselectivity and stereoselectivity. The most common and effective methods include the Suzuki-Miyaura, Negishi, Stille, and Sonogashira cross-coupling reactions. A summary of these systems is presented below.
| Catalytic System | Typical Catalyst | Common Ligands | Common Bases | Typical Solvents | Coupling Partner | Key Advantages | Potential Disadvantages |
| Suzuki-Miyaura | Pd(0) complexes (e.g., Pd(PPh₃)₄, Pd(OAc)₂) | Phosphines (e.g., PPh₃, SPhos, XPhos), NHCs | Carbonates (K₂CO₃, Cs₂CO₃), Phosphates (K₃PO₄) | Toluene, Dioxane, THF, EtOH/H₂O | Organoboron compounds (boronic acids, boronic esters) | High functional group tolerance; commercially available and stable reagents; environmentally benign byproducts. | Requires a base which can affect sensitive substrates; potential for protodeboronation. |
| Negishi | Pd(0) or Ni(0) complexes (e.g., Pd(PPh₃)₄, Ni(acac)₂) | Phosphines (PPh₃, dppe), Pybox | Generally no base required | THF, Dioxane, DMF | Organozinc compounds | High reactivity; excellent functional group tolerance; often proceeds without a base. | Organozinc reagents are moisture-sensitive and often prepared in situ. |
| Stille | Pd(0) complexes (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) | Phosphines (PPh₃, AsPh₃), NHCs | Generally no base required | THF, Toluene, DMF | Organostannane compounds | Mild reaction conditions; high functional group tolerance. | Toxicity of organotin reagents and byproducts is a major concern. |
| Sonogashira | Pd(0) complex and a Cu(I) co-catalyst (e.g., Pd(PPh₃)₂Cl₂, CuI) | Phosphines (PPh₃) | Amines (e.g., Et₃N, i-Pr₂NH) | THF, DMF, Acetonitrile | Terminal alkynes | Direct coupling of terminal alkynes; mild reaction conditions. | Requires an amine base; potential for alkyne homocoupling (Glaser coupling). |
Experimental Protocols: Representative Methodologies
The following are generalized experimental protocols for the cross-coupling of an allylic bromide, which can serve as a starting point for the optimization of reactions with this compound. Caution: These are general procedures and require adaptation and optimization for the specific substrates and desired outcomes.
Suzuki-Miyaura Coupling: General Procedure
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, for instance, K₂CO₃ (2.0 equivalents).
-
Add the solvent system, for example, a mixture of toluene and water (e.g., 4:1 v/v).
-
To this stirred mixture, add this compound (1.0 equivalent).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Negishi Coupling: General Procedure.[1]
-
Preparation of the Organozinc Reagent (if not commercially available): In an oven-dried Schlenk flask under an inert atmosphere, activate zinc dust (e.g., with I₂ or 1,2-dibromoethane). Add the corresponding organic halide in an anhydrous solvent like THF and stir until the organozinc reagent is formed.
-
Cross-Coupling Reaction: In a separate oven-dried Schlenk flask under an inert atmosphere, dissolve the palladium or nickel catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) in anhydrous THF.
-
Add this compound (1.0 equivalent) to the catalyst mixture.
-
Slowly add the freshly prepared organozinc reagent (1.1-1.5 equivalents) to the reaction mixture at room temperature or below.
-
Stir the reaction at room temperature or with gentle heating and monitor its progress.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography.
Visualizing the Workflow and Catalytic Cycles
To aid in the conceptualization of the experimental process and the underlying chemical transformations, the following diagrams are provided.
Caption: Generalized experimental workflow for a cross-coupling reaction.
Caption: A simplified generic catalytic cycle for palladium-catalyzed cross-coupling.
Discussion of Catalytic Systems
Suzuki-Miyaura Coupling: This reaction is often the first choice for many cross-coupling applications due to the stability, low toxicity, and commercial availability of organoboron reagents.[1] For the coupling of this compound, a key consideration will be the choice of base and solvent to minimize potential side reactions such as isomerization of the double bond or protodeboronation of the coupling partner. The use of bulky, electron-rich phosphine ligands can often enhance catalytic activity and selectivity.
Negishi Coupling: The high reactivity of organozinc reagents makes the Negishi coupling a powerful tool, particularly for challenging substrates or when milder reaction conditions are required.[2] A significant advantage is that these reactions often proceed without the need for a base, which can be beneficial for substrates sensitive to basic conditions. However, the moisture sensitivity of organozinc reagents necessitates the use of anhydrous techniques. Both palladium and nickel catalysts are effective for Negishi couplings.[3]
Stille Coupling: While the Stille reaction offers broad functional group tolerance and mild conditions, the toxicity of organotin compounds is a major drawback that has led to a decline in its use in favor of greener alternatives like the Suzuki-Miyaura coupling.[4] For applications where tin toxicity is not a primary concern, it remains a viable option.
Sonogashira Coupling: This method is the premier choice for the synthesis of enynes, which are valuable synthetic intermediates. The reaction typically employs a dual catalytic system of palladium and copper and requires an amine base.[5] Careful control of reaction conditions is necessary to prevent the homocoupling of the terminal alkyne, a common side reaction.
Conclusion
The cross-coupling of this compound is a versatile transformation for the introduction of the pentenyl moiety in organic synthesis. While specific, optimized protocols for this substrate are not widely reported, the well-established principles of Suzuki-Miyaura, Negishi, Stille, and Sonogashira couplings provide a strong foundation for developing effective catalytic systems. The choice of method will depend on the specific coupling partner and the overall synthetic strategy. Researchers are encouraged to start with the general protocols provided and systematically screen catalysts, ligands, bases, and solvents to identify the optimal conditions for their desired transformation. Careful attention to the potential for regio- and stereoisomerization of the allylic system is crucial for achieving the desired product with high selectivity.
References
- 1. Stille Coupling | NROChemistry [nrochemistry.com]
- 2. Negishi coupling - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Breaking Conjugation: Unusual Regioselectivity with 2-Substituted Allylic Substrates in the Tsuji-Trost Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stille Coupling | OpenOChem Learn [learn.openochem.org]
A Comparative Guide to the Nucleophilic Substitution Reactions of 1-Bromo-pent-2-ene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the relative reaction rates of 1-Bromo-pent-2-ene, an important allylic halide intermediate, with a range of common nucleophiles. Understanding these reaction kinetics is crucial for optimizing synthetic routes and developing novel therapeutic agents. This document summarizes key experimental data, details underlying reaction mechanisms, and provides standardized protocols for evaluating reaction rates.
Relative Reaction Rates of this compound with Various Nucleophiles
The reactivity of this compound with different nucleophiles is influenced by factors such as the nucleophile's strength, the solvent, and the potential for competing reaction pathways. The following table summarizes the expected relative reaction rates based on established principles of nucleophilic substitution and available data for analogous allylic systems.
| Nucleophile | Formula | Solvent (Typical) | Relative Rate (Qualitative) | Predominant Mechanism(s) | Notes |
| Azide Ion | N₃⁻ | Acetone, DMF | Very Fast | Sₙ2 | Azide is an excellent nucleophile and reactions are typically rapid.[1] |
| Cyanide Ion | CN⁻ | DMSO, Acetone | Fast | Sₙ2 | A strong nucleophile that readily displaces the bromide.[2] |
| Iodide Ion | I⁻ | Acetone | Fast | Sₙ2 | Iodide is a good nucleophile and the insolubility of NaBr or KBr in acetone can drive the reaction forward. |
| Ethoxide Ion | CH₃CH₂O⁻ | Ethanol | Moderate to Fast | Sₙ2, E2 | A strong nucleophile and a strong base; elimination (E2) is a potential competing reaction. |
| Hydroxide Ion | OH⁻ | Water, Ethanol | Moderate | Sₙ2, E2 | Similar to ethoxide, hydroxide is a strong nucleophile and base, leading to potential elimination side products.[2] |
| Ammonia | NH₃ | Ethanol | Moderate | Sₙ2 | A good neutral nucleophile. |
| Water | H₂O | Water, Ethanol | Slow | Sₙ1, Sₙ2 | A weak, neutral nucleophile; reaction is significantly slower than with anionic nucleophiles. The polar protic nature of water can also favor a competing Sₙ1 pathway.[2] |
| Ethanol | CH₃CH₂OH | Ethanol | Very Slow | Sₙ1, Sₙ2 | A very weak, neutral nucleophile, resulting in a slow reaction rate. The reaction is an example of solvolysis. |
Note: The relative rates are qualitative and can be influenced by reaction conditions such as temperature and reactant concentrations.
Experimental Protocols
The following is a generalized protocol for determining the relative rates of reaction of this compound with various nucleophiles by monitoring the formation of a precipitate.
Objective: To qualitatively and semi-quantitatively compare the reaction rates of this compound with a selection of nucleophiles.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Sodium cyanide (NaCN)
-
Sodium iodide (NaI)
-
Sodium ethoxide (NaOCH₂CH₃)
-
Sodium hydroxide (NaOH)
-
Ammonia (in ethanol)
-
Deionized water
-
Anhydrous ethanol
-
Anhydrous acetone
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Test tubes and rack
-
Pipettes
-
Stopwatch
-
Water bath
Procedure:
-
Preparation of Nucleophile Solutions:
-
Prepare 0.1 M solutions of sodium azide, sodium cyanide, and sodium iodide in anhydrous acetone.
-
Prepare a 0.1 M solution of sodium ethoxide in anhydrous ethanol.
-
Prepare a 0.1 M aqueous solution of sodium hydroxide.
-
Use a commercially available 0.1 M solution of ammonia in ethanol.
-
-
Reaction Setup:
-
Label a series of clean, dry test tubes for each nucleophile to be tested.
-
Add 2 mL of the respective nucleophile solution to each corresponding test tube.
-
Place the test tubes in a water bath set to a constant temperature (e.g., 25°C or 50°C).
-
-
Initiation of Reaction and Observation:
-
To each test tube, add 0.1 mL of this compound.
-
Start the stopwatch immediately after the addition of the alkyl halide.
-
Observe the test tubes for the formation of a precipitate. Record the time at which the first sign of turbidity or solid formation is observed.
-
For reactions that are very slow at room temperature, the water bath temperature can be increased to facilitate the reaction.
-
-
Data Analysis:
-
The inverse of the time taken for precipitate formation (1/t) can be used as a measure of the relative initial rate of reaction.
-
Compare the reaction times for the different nucleophiles to establish a qualitative ranking of their reactivity with this compound.
-
Reaction Mechanisms
This compound, as an allylic halide, can undergo nucleophilic substitution through two primary mechanisms: the Sₙ2 (bimolecular nucleophilic substitution) and the Sₙ2' (bimolecular nucleophilic substitution with allylic rearrangement) pathways. The choice of pathway can be influenced by the steric hindrance at the alpha and gamma carbons and the nature of the nucleophile.
Caption: Sₙ2 reaction pathway for this compound.
Caption: Sₙ2' reaction pathway with allylic rearrangement.
In cases where a weak nucleophile and a polar protic solvent are used, a competing Sₙ1 mechanism involving a resonance-stabilized allylic carbocation intermediate may also be observed.
Caption: Sₙ1 reaction pathway via an allylic carbocation.
References
Validating Stereochemistry: A Comparative Guide to Products from 1-Bromo-pent-2-ene
For Researchers, Scientists, and Drug Development Professionals
The stereochemical outcome of reactions involving allylic halides, such as 1-Bromo-pent-2-ene, is a critical consideration in synthetic chemistry, particularly in the development of pharmaceutical agents where specific stereoisomers can exhibit vastly different biological activities. This guide provides an objective comparison of the potential stereochemical products arising from nucleophilic substitution reactions of this compound, supported by established mechanistic principles and detailed experimental protocols for their validation.
Stereochemical Pathways: A Tale of Two Mechanisms
The reaction of this compound, an allylic bromide, with a nucleophile can proceed through two primary pathways: the S(_N)2 and S(_N)1 mechanisms. The predominant pathway and therefore the stereochemical outcome are highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the substrate itself.
S(_N)2 Pathway: This bimolecular nucleophilic substitution is a single, concerted step where the nucleophile attacks the carbon bearing the leaving group from the backside. This mechanism invariably leads to an inversion of stereochemistry at the reaction center. For a chiral starting material, this results in the formation of a single, inverted enantiomer.
S(_N)1 Pathway: This unimolecular nucleophilic substitution proceeds through a two-step mechanism involving the formation of a planar carbocation intermediate. The nucleophile can then attack this intermediate from either face with equal probability, leading to a racemic mixture of products, i.e., an equal mixture of both enantiomers (retention and inversion of configuration).
A significant consideration for allylic systems like this compound is the potential for the Winstein rearrangement , a[1][1]-sigmatropic rearrangement of the initially formed allylic azide. This isomerization can lead to a mixture of constitutional isomers, further complicating the stereochemical analysis.[1][2][3]
Product Distribution: A Quantitative Comparison
The reaction of this compound with sodium azide in a polar aprotic solvent like acetone predominantly favors the S(_N)2 pathway. This is due to the use of a good nucleophile (azide ion) and a solvent that does not significantly stabilize a carbocation intermediate. The primary product expected is the result of direct backside attack. However, the rearranged allylic azide can also be formed.
| Product | Mechanism | Expected Stereochemistry | Typical Product Ratio (S(_N)2 conditions) |
| 1-Azido-pent-2-ene | S(_N)2 | Inversion of configuration | Major Product |
| 3-Azido-pent-1-ene | S(_N)2' (via Winstein Rearrangement) | Rearranged | Minor Product |
| Racemic 1-Azido-pent-2-ene | S(_N)1 | Racemization | Typically negligible under S(_N)2 conditions |
| Racemic 3-Azido-pent-1-ene | S(_N)1 | Racemization | Typically negligible under S(_N)2 conditions |
Note: The exact product ratios are highly dependent on specific reaction conditions and should be determined experimentally.
Experimental Protocols for Stereochemical Validation
Accurate determination of the stereochemical composition of the product mixture is paramount. The following are detailed methodologies for key experiments.
Synthesis of Allylic Azides from this compound
Objective: To synthesize the azide products from this compound under conditions favoring the S(_N)2 mechanism.
Materials:
-
This compound (predominantly trans-isomer)
-
Sodium azide (NaN(_3))
-
Acetone (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound in anhydrous acetone.
-
Add a stoichiometric excess of sodium azide to the solution.
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
Filter the reaction mixture to remove any inorganic salts.
-
Transfer the filtrate to a separatory funnel and wash with water to remove any remaining acetone and unreacted sodium azide.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product mixture.
Stereochemical Analysis by Chiral Gas Chromatography (GC)
Objective: To separate and quantify the different stereoisomers and constitutional isomers in the product mixture.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Chiral capillary column (e.g., a cyclodextrin-based column like Rt-βDEXse).
Typical GC Conditions:
-
Column: Rt-βDEXse, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium
-
Injection Mode: Split
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 5 °C/min to 150 °C
-
Hold at 150 °C for 5 minutes
-
-
Detector Temperature (FID): 280 °C
Data Analysis: The retention times of the different isomers will vary. By integrating the peak areas, the relative percentages of each isomer in the mixture can be determined. Calibration with authentic standards of the expected products is recommended for accurate quantification.
Structural and Stereochemical Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the structures of the products and, where possible, determine their stereochemistry.
Instrumentation:
-
NMR spectrometer (300 MHz or higher is recommended for better resolution).
Sample Preparation: Dissolve a small amount of the purified product mixture in a suitable deuterated solvent (e.g., CDCl(_3)).
Analysis:
-
¹H NMR: The proton NMR spectrum will provide information about the connectivity of the atoms. The chemical shifts and coupling constants of the olefinic and allylic protons can be used to distinguish between the 1-azido-pent-2-ene and 3-azido-pent-1-ene isomers. For stereochemical analysis, the coupling constants between the protons on the double bond can help determine the E/Z configuration.
-
¹³C NMR: The carbon NMR spectrum will show the number of unique carbon environments, aiding in the identification of the different isomers.
-
2D NMR (COSY, HSQC, HMBC): These experiments can be used to definitively assign all proton and carbon signals and confirm the connectivity of the molecules.
Visualizing Reaction Pathways and Workflows
To better understand the relationships between reactants, intermediates, and products, as well as the experimental workflow, the following diagrams are provided.
Caption: Reaction pathways for the nucleophilic substitution of this compound.
Caption: Experimental workflow for the synthesis and stereochemical validation of products.
By carefully selecting reaction conditions and employing rigorous analytical techniques, researchers can control and validate the stereochemical outcome of reactions involving this compound, a crucial step in the rational design and synthesis of stereochemically pure molecules.
References
A Comparative Analysis of 1-Bromo-pent-2-ene and 1-Chloro-pent-2-ene for Synthetic Applications
For Immediate Release: A comprehensive guide for researchers, scientists, and professionals in drug development, this document provides an objective comparison of 1-Bromo-pent-2-ene and 1-Chloro-pent-2-ene. This analysis is supported by a review of their physicochemical properties, synthetic routes, and relative reactivity, supplemented with detailed experimental protocols and logical diagrams to guide synthetic strategy.
Introduction
This compound and 1-Chloro-pent-2-ene are valuable allylic halide reagents in organic synthesis. Their utility stems from the presence of two key reactive sites: the carbon-halogen bond, which is susceptible to nucleophilic substitution, and the carbon-carbon double bond, which can undergo electrophilic addition. The choice between the bromo- and chloro-analogs is critical and depends on the desired reactivity, cost, and downstream synthetic steps. This guide outlines the key differences to inform their application in research and development.
Data Presentation: Physicochemical Properties
A summary of the key physical and chemical properties for the trans-(E)-isomers of both compounds is presented below. These properties are essential for planning reactions, particularly concerning solvent choice, reaction temperature, and purification methods.
| Property | This compound ((E)-isomer) | 1-Chloro-pent-2-ene ((E)-isomer) |
| CAS Number | 7348-71-2 | 6261-25-2 |
| Molecular Formula | C₅H₉Br | C₅H₉Cl |
| Molecular Weight | 149.03 g/mol | 104.58 g/mol |
| Appearance | Colorless liquid | Colorless liquid |
| Boiling Point | 122 °C | Not readily available |
| Density | 1.26 g/mL at 25 °C | Not readily available |
| Refractive Index | n20/D 1.4785 | Not readily available |
| Flash Point | 23 °C | Not readily available |
Comparative Reactivity
The primary difference in the chemical behavior of these two compounds lies in the nature of the carbon-halogen bond. Bromine is a larger, more polarizable atom and a better leaving group than chlorine. This fundamental difference dictates their relative reactivity in nucleophilic substitution reactions.
In a typical Sₙ2 reaction, the nucleophile attacks the electrophilic carbon, leading to the displacement of the halide ion. The transition state of this reaction is stabilized by a better leaving group. Consequently, this compound will generally react faster than 1-Chloro-pent-2-ene with the same nucleophile under identical conditions. This enhanced reactivity makes the bromo-derivative the preferred substrate when rapid and efficient substitution is required.
Experimental Protocols: Synthesis
Both compounds are typically synthesized via radical allylic halogenation of 2-pentene. This method is selective for the substitution of a hydrogen atom on the carbon adjacent to the double bond. The choice of halogenating agent is crucial for achieving the desired product.
Protocol 1: Synthesis of this compound (Wohl-Ziegler Reaction)
This procedure utilizes N-bromosuccinimide (NBS) as a source of bromine radicals, which allows for a controlled, low concentration of Br₂ that favors allylic substitution over addition to the double bond.[1][2]
Materials:
-
2-Pentene
-
N-Bromosuccinimide (NBS), recrystallized
-
Azobisisobutyronitrile (AIBN) or a UV lamp as a radical initiator
-
Carbon tetrachloride (CCl₄), anhydrous
-
Sodium bicarbonate solution (5% aqueous)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: A round-bottom flask is equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet. The apparatus should be flame-dried or oven-dried before use.
-
Reaction Mixture: To the flask, add 2-pentene and anhydrous carbon tetrachloride.
-
Reagents: Add N-bromosuccinimide (1.0 equivalent) and a catalytic amount of AIBN to the solution.
-
Reaction: The mixture is heated to reflux (approx. 77°C for CCl₄) with vigorous stirring. If using a UV lamp, the reaction can be performed at a lower temperature. The reaction progress can be monitored by GC-MS or by observing the consumption of the denser NBS, which will be replaced by the less dense succinimide.
-
Workup: After the reaction is complete (typically 1-3 hours), the mixture is cooled to room temperature. The succinimide byproduct is removed by filtration.
-
Washing: The filtrate is transferred to a separatory funnel and washed with 5% sodium bicarbonate solution to remove any remaining HBr, followed by washing with water.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.
Protocol 2: Synthesis of 1-Chloro-pent-2-ene
Allylic chlorination is generally less selective than bromination. To favor substitution over addition, the reaction is typically carried out at high temperatures with a low concentration of chlorine gas.[3]
Materials:
-
2-Pentene
-
Chlorine gas (Cl₂)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Setup: A high-temperature tube reactor is required. The system should allow for the controlled mixing of 2-pentene vapor and chlorine gas with an inert carrier gas.
-
Reaction Conditions: A gaseous mixture of 2-pentene and a low concentration of chlorine (to prevent addition reactions) is passed through the reactor heated to a high temperature (e.g., 400-500°C).
-
Quenching: The product stream exiting the reactor is rapidly cooled to condense the organic products and unreacted starting material. Hydrogen chloride is a major byproduct.
-
Workup: The condensed liquid is washed with water and then with a dilute solution of sodium bicarbonate to neutralize the HCl.
-
Drying and Purification: The organic layer is dried over a suitable drying agent (e.g., anhydrous calcium chloride). The final product is isolated and purified by fractional distillation.
Applications in Drug Development and Organic Synthesis
Both this compound and 1-Chloro-pent-2-ene serve as versatile intermediates in organic synthesis.[4] Their ability to act as electrophiles allows for the introduction of the pent-2-enyl group into various molecules. This is particularly useful in the synthesis of complex natural products and active pharmaceutical ingredients (APIs).
The choice between the two reagents is often strategic:
-
This compound is preferred for its higher reactivity in Sₙ2 reactions, making it ideal for coupling with less reactive nucleophiles or when milder reaction conditions are required.
-
1-Chloro-pent-2-ene is a more cost-effective option and may be used when its lower reactivity is sufficient or can be overcome with more forcing conditions. Its use can also be advantageous if the bromine atom in the alternative reagent would interfere with other planned synthetic steps (e.g., in subsequent metal-catalyzed cross-coupling reactions where oxidative addition of C-Br is faster than C-Cl).
Conclusion
This compound and 1-Chloro-pent-2-ene are important building blocks, each with distinct advantages. The bromo-derivative offers higher reactivity for nucleophilic substitutions, while the chloro-analog provides a more economical option. The selection between them should be based on a careful consideration of the required reaction kinetics, overall synthetic strategy, and economic factors. The provided protocols and comparative data serve as a foundational guide for the effective application of these reagents in a research and development setting.
References
A Comparative Guide to Isomeric Purity Analysis of 1-Bromo-2-pentene
For researchers, scientists, and professionals in drug development, ensuring the isomeric purity of reagents and intermediates is paramount. 1-Bromo-2-pentene, a key building block in organic synthesis, exists as a mixture of geometric isomers, primarily (E)- and (Z)-1-bromo-2-pentene. Furthermore, positional isomers may be present as impurities from its synthesis. This guide provides a comprehensive comparison of analytical techniques for the isomeric purity analysis of 1-bromo-2-pentene, offering detailed experimental protocols and performance data to aid in method selection and implementation.
Isomeric Landscape of 1-Bromo-2-pentene
The primary isomers of concern are the (E) and (Z) geometric isomers of 1-bromo-2-pentene. However, depending on the synthetic route, positional isomers such as 3-bromo-1-pentene and 2-bromo-1-pentene could also be present as significant impurities. The accurate quantification of these isomers is crucial as their reactivity and subsequent product profiles in a chemical reaction can differ significantly.
Below is a logical diagram illustrating the relationship between the main compound and its potential isomeric impurities.
Caption: Isomeric relationship of 1-Bromo-2-pentene.
Comparative Analysis of Analytical Techniques
The determination of isomeric purity for 1-bromo-2-pentene can be effectively achieved using Gas Chromatography-Mass Spectrometry (GC-MS), Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC). Each technique offers distinct advantages and limitations in terms of resolution, sensitivity, and ease of quantification.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Proton Nuclear Magnetic Resonance (¹H NMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and polarity, with mass-based detection. | Differentiation of isomers based on the chemical environment of protons. | Separation based on differential partitioning between a mobile and stationary phase. |
| Resolution of E/Z Isomers | Good to Excellent | Moderate to Good | Good to Excellent (method dependent) |
| Resolution of Positional Isomers | Excellent | Good | Good to Excellent (method dependent) |
| Analysis Time | ~15-30 minutes | ~5-15 minutes | ~10-25 minutes |
| Limit of Detection (LOD) | Low (pg-ng range) | High (µg-mg range) | Low to Moderate (ng-µg range) |
| Limit of Quantitation (LOQ) | Low (ng range) | High (mg range) | Moderate (µg range) |
| Accuracy | High (with proper calibration) | High (inherently quantitative) | High (with proper calibration) |
| Precision (%RSD) | < 5% | < 2% | < 5% |
| Key Advantage | High sensitivity and excellent separation of volatile isomers. | Rapid, non-destructive, and inherently quantitative without the need for identical standards. | Versatile with a wide range of stationary phases for method optimization. |
| Key Limitation | Requires standards for each isomer for accurate quantification due to differences in ionization efficiency. | Lower sensitivity compared to chromatographic methods. Signal overlap can complicate quantification. | Method development can be time-consuming. Isomers must have a chromophore for UV detection. |
Detailed Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile compounds like brominated pentenes. The mass spectrometer provides definitive identification of the isomers based on their mass-to-charge ratio and fragmentation patterns.
Experimental Workflow:
Caption: GC-MS analysis workflow for 1-Bromo-2-pentene.
Protocol:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).
-
Column: A polar capillary column is recommended for good separation of alkene isomers. For example, a DB-WAX or a Stabilwax column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 150 °C at a rate of 10 °C/min.
-
Hold at 150 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-200.
-
Sample Preparation: Prepare a 1 mg/mL solution of the 1-bromo-2-pentene sample in hexane.
-
Injection Volume: 1 µL with a split ratio of 50:1.
Expected Results: The (E) and (Z) isomers of 1-bromo-2-pentene are expected to be well-resolved, with the (Z)-isomer typically eluting slightly earlier than the (E)-isomer on a polar column. Positional isomers will have distinct retention times. The mass spectrum for all C5H9Br isomers will show a characteristic molecular ion peak (m/z 148 and 150 in a ~1:1 ratio due to the bromine isotopes) and specific fragmentation patterns that can aid in identification.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a rapid and powerful tool for the quantitative analysis of isomeric mixtures without the need for isomer-specific calibration standards. The different chemical environments of the protons in the (E) and (Z) isomers lead to distinct chemical shifts and coupling constants.
Experimental Workflow:
Caption: ¹H NMR analysis workflow for 1-Bromo-2-pentene.
Protocol:
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the 1-bromo-2-pentene sample.
-
Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) for absolute quantification if required.
-
Dissolve the sample and internal standard in ~0.6 mL of the deuterated solvent.
-
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (a value of 10-20 seconds is generally sufficient for accurate quantification).
-
Number of Scans: 16 to 64, depending on the sample concentration, to achieve a good signal-to-noise ratio.
-
-
Data Processing: Apply appropriate phasing and baseline correction to the spectrum before integration.
Expected Results: The vinylic protons of the (E) and (Z) isomers will appear at different chemical shifts. Typically, the coupling constant (J-value) between the vinylic protons is larger for the (E)-isomer (~15 Hz) compared to the (Z)-isomer (~10 Hz). The allylic protons adjacent to the bromine and the double bond will also show distinct chemical shifts for each isomer. The isomeric ratio is determined by integrating the well-resolved signals corresponding to each isomer. Positional isomers will have unique sets of signals that can be readily distinguished.
High-Performance Liquid Chromatography (HPLC)
HPLC offers a versatile alternative for the separation of 1-bromo-2-pentene isomers, particularly when GC-MS is not suitable or available. The choice of stationary phase is critical for achieving good resolution.
Experimental Workflow:
Caption: HPLC analysis workflow for 1-Bromo-2-pentene.
Protocol:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A silver-impregnated silica column (e.g., a commercial silver-ion column) or a phenyl-hexyl column can be effective for separating alkene isomers. A standard C18 column may also provide some separation.
-
Mobile Phase: An isocratic mixture of hexane and a polar modifier like isopropanol or ethyl acetate. For a silver-ion column, a mobile phase of hexane with a small percentage of a more polar solvent like acetonitrile is often used. A typical starting point could be 98:2 (v/v) hexane:isopropanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV detection at a low wavelength, such as 210 nm, as the double bond is the primary chromophore.
-
Sample Preparation: Prepare a 1 mg/mL solution of the 1-bromo-2-pentene sample in the mobile phase.
-
Injection Volume: 10 µL.
Expected Results: The retention of the isomers will depend on the interaction with the stationary phase. On a silver-ion column, the (Z)-isomer is often more strongly retained than the (E)-isomer due to more effective π-complexation with the silver ions. Positional isomers will likely have different retention times, allowing for their separation and quantification.
Conclusion
The choice of the most suitable analytical technique for the isomeric purity analysis of 1-bromo-2-pentene depends on the specific requirements of the analysis.
-
GC-MS is the method of choice for high-sensitivity analysis and the separation of a wide range of volatile isomers.
-
¹H NMR is ideal for rapid and accurate quantification of the major isomers without the need for extensive method development or isomer-specific standards.
-
HPLC provides a versatile alternative, particularly with specialized columns, and can be advantageous when dealing with less volatile impurities or when GC-MS is not available.
By carefully considering the strengths and weaknesses of each technique and implementing the provided protocols, researchers can confidently and accurately determine the isomeric purity of 1-bromo-2-pentene, ensuring the quality and reliability of their synthetic work.
The Synthetic Versatility of 1-Bromo-pent-2-ene: A Comparative Review
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to successful synthetic campaigns. 1-Bromo-pent-2-ene, an allylic halide, serves as a valuable building block in organic synthesis, offering a reactive handle for the introduction of a five-carbon chain. This guide provides a comparative analysis of its applications in key synthetic transformations, evaluating its performance against alternative reagents and providing detailed experimental protocols for its use.
This compound's utility stems from the allylic nature of its carbon-bromine bond, which enhances its reactivity in nucleophilic substitution and cross-coupling reactions. This heightened reactivity, however, also introduces complexities such as the potential for allylic rearrangement, a factor that must be carefully considered in synthetic design. This review will delve into its applications in Grignard reactions, cross-coupling reactions, and the synthesis of bioactive molecules, comparing its efficacy with other pentenyl halides.
Grignard Reagent Formation and Subsequent Reactions
The formation of a Grignard reagent from this compound is a key transformation that unlocks its potential as a nucleophilic pentenyl synthon. The reaction is typically carried out by reacting this compound with magnesium metal in an anhydrous ether solvent.
A notable characteristic of the pent-2-enyl Grignard reagent is its fluxional nature. Due to allylic rearrangement, the Grignard reagent exists as a mixture of isomers. Quenching of this mixture with a proton source, such as water, typically yields a mixture of pent-1-ene, cis-pent-2-ene, and trans-pent-2-ene.[1] This isomeric distribution is important to consider when planning subsequent reactions where the position of the double bond is crucial.
Comparison of Pentenyl Halides in Grignard Reagent Formation:
While this compound is commonly used, other halides can also be employed to generate the corresponding Grignard reagent. The choice of halide can influence the rate of formation and the reactivity of the resulting organometallic species.
| Halide | Relative Rate of Formation | Comments |
| 1-Iodo-pent-2-ene | Fastest | More reactive towards magnesium, but the starting material is generally more expensive and less stable. |
| This compound | Moderate | Good balance of reactivity and stability, making it a common choice. |
| 1-Chloro-pent-2-ene | Slowest | Less reactive, often requiring more forcing conditions for Grignard formation. |
Experimental Protocol for Grignard Reagent Formation from this compound:
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
This compound
-
Iodine crystal (as an initiator)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to the flask.
-
Add a small portion of anhydrous diethyl ether to cover the magnesium.
-
Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.
-
Add a small amount of the this compound solution to the magnesium suspension. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating may be required.
-
Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting greyish solution is then ready for use in subsequent reactions.
Cross-Coupling Reactions: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, and this compound can serve as the electrophilic partner. This reaction typically involves the palladium-catalyzed coupling of the allylic bromide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a base.
The utility of this compound in this context allows for the synthesis of substituted alkenes, which are important motifs in many natural products and pharmaceutical agents.
General Experimental Protocol for Suzuki-Miyaura Coupling of an Aryl Halide:
Materials:
-
Aryl halide (e.g., bromobenzene) (1.0 equivalent)
-
Aryl boronic acid (1.1 equivalents)
-
Palladium(II) acetate (0.003 equivalents)
-
Triphenylphosphine (0.01 equivalents)
-
2M Aqueous sodium carbonate solution
-
n-Propanol
-
Deionized water
Procedure:
-
To a round-bottomed flask, add the aryl halide, aryl boronic acid, and n-propanol. Stir the mixture until all solids are dissolved.
-
Add palladium(II) acetate, triphenylphosphine, 2M aqueous sodium carbonate solution, and deionized water.
-
Heat the solution at reflux under a nitrogen atmosphere for approximately 1 hour, monitoring the reaction by TLC.
-
After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product, which can be further purified by chromatography.[2]
Comparison of Halide Leaving Groups in Suzuki-Miyaura Coupling:
The nature of the halide in the pentenyl substrate significantly impacts the rate and efficiency of the Suzuki-Miyaura coupling.
| Leaving Group | Reactivity Order | Comments |
| -I | I > OTf > Br >> Cl | Iodides are the most reactive due to the weaker C-I bond, allowing for faster oxidative addition to the palladium catalyst. |
| -OTf (Triflate) | Triflates are also highly reactive and are excellent leaving groups. | |
| -Br | Bromides offer a good compromise between reactivity and stability. | |
| -Cl | Chlorides are the least reactive and often require more specialized catalyst systems to achieve good yields. |
Application in the Synthesis of Bioactive Molecules and Pheromones
This compound and its derivatives are valuable intermediates in the synthesis of natural products, including insect pheromones. For example, a related compound, 1-bromo-2-methylbutane, is used in the synthesis of corn rootworm pheromones through a Grignard coupling with a protected bromohydrin in the presence of a copper catalyst.[4]
Another relevant application is in the synthesis of (Z)-6-dodecen-4-olide, a component of milk flavor. While the specific use of this compound is not detailed, the synthesis involves the coupling of an organometallic reagent with an epoxide, a transformation where a pentenyl Grignard reagent derived from this compound could potentially be employed.[5][6]
The following diagram illustrates a generalized workflow for the synthesis of an insect pheromone, highlighting the potential integration of a coupling step involving an allylic bromide like this compound.
Caption: Generalized workflow for insect pheromone synthesis.
Conclusion
This compound is a versatile and reactive reagent in organic synthesis. Its applications in forming Grignard reagents and participating in cross-coupling reactions make it a valuable tool for constructing complex organic molecules. When selecting a pentenyl halide for a specific transformation, researchers must consider the trade-offs between reactivity, stability, and cost. While iodides offer the highest reactivity, bromides often provide a more practical balance. The detailed protocols and comparative data presented in this guide aim to assist researchers in making informed decisions for their synthetic endeavors. Further exploration into the asymmetric applications of this compound and its use with a broader range of modern cross-coupling catalysts will undoubtedly continue to expand its synthetic utility.
References
- 1. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 2. www1.udel.edu [www1.udel.edu]
- 3. rose-hulman.edu [rose-hulman.edu]
- 4. youtube.com [youtube.com]
- 5. internationaljournalssrg.org [internationaljournalssrg.org]
- 6. A Convenient Synthesis of (4S, 6Z)- and (4S, 6E)-6- Dodecen-4-olide, Known to Significantly Contribute to Milk Flavor [internationaljournalssrg.org]
Safety Operating Guide
Navigating the Safe Disposal of 1-Bromo-pent-2-ene: A Comprehensive Guide
For researchers and professionals in the pharmaceutical and chemical industries, the proper disposal of hazardous materials like 1-Bromo-pent-2-ene is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step approach to ensure that this flammable, corrosive, and environmentally toxic compound is managed and disposed of in accordance with safety regulations.
Immediate Safety and Handling for Disposal
This compound is classified as a flammable liquid that can cause severe skin burns and eye damage[1][2]. It is also recognized as being toxic to aquatic life with long-lasting effects[3]. Therefore, adherence to strict safety protocols during the disposal process is paramount.
Personal Protective Equipment (PPE): Before handling this compound for disposal, it is mandatory to wear appropriate personal protective equipment. This includes:
-
Eye Protection: Tightly fitting safety goggles and a face shield (minimum 8-inch) are essential to protect against splashes[1].
-
Hand Protection: Use chemical-resistant gloves. It is crucial to inspect gloves before use and employ the proper removal technique to avoid skin contact[1].
-
Body Protection: A complete suit that protects against chemicals and flame-retardant antistatic protective clothing should be worn[1].
Handling and Storage of Waste:
-
Waste containers should always be kept tightly closed when not in use and stored in a cool, dry, and well-ventilated area[3][4][5][6][7][8].
-
Store waste away from heat, sparks, open flames, and other sources of ignition[1][3][6][7][8][9][10][11].
-
Ensure that all metal parts of equipment used in handling are grounded to prevent static electricity discharge[6][8].
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is incineration. However, this must be performed by a licensed professional waste disposal service[1].
-
Segregation: As a brominated organic compound, this compound waste must be segregated as halogenated organic waste [4][5][12][13][14].
-
Containerization:
-
Collect waste in its original container or a designated, compatible container, such as those made of high-density polyethylene[13].
-
Ensure the container is in good condition and has a tightly sealing cap[5].
-
The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound"[4][5]. The approximate volume or mass of the waste should also be indicated[12].
-
-
Spill Management:
-
In the event of a spill, remove all sources of ignition and ensure adequate ventilation[1][11].
-
Contain the spill to prevent it from entering drains[1].
-
Use an inert absorbent material, such as sand or vermiculite, or an electrically protected vacuum cleaner to collect the spilled material[1].
-
Place the collected waste and contaminated absorbent material into a sealed, labeled container for disposal[4].
-
-
Professional Disposal:
Quantitative Data and Safety Summary
While specific quantitative limits for disposal are determined by local regulations and the capabilities of the disposal facility, the following table summarizes key safety and handling information derived from safety data sheets.
| Parameter | Information |
| UN Number | UN 2920[1] |
| Hazard Class | Corrosive liquid, flammable, n.o.s.[1][9] |
| Primary Disposal Method | Burn in a chemical incinerator with an afterburner and scrubber[1]. |
| Waste Segregation | Halogenated Organic Waste[4][5][12][13][14]. |
| Incompatible Wastes | Non-halogenated organics, acids, bases, strong oxidizing agents, strong reducing agents[4][9][12][14]. |
| PPE Requirements | Tightly fitting safety goggles, face shield, chemical-resistant gloves, flame-retardant antistatic protective clothing[1][3][6][9]. |
| Environmental Hazards | Toxic to aquatic life with long-lasting effects. Do not let the product enter drains[3]. |
Experimental Protocols for Waste Characterization
Before a licensed disposal company can accept chemical waste, they may require a profile of the waste stream. This typically involves providing information based on knowledge of the process that generated the waste or through analytical testing. For this compound waste, this could include:
-
Determination of Halogen Content: To confirm its classification as halogenated waste.
-
Flash Point Testing: To verify its flammability characteristics.
-
pH Analysis: To ensure it is not mixed with acidic or basic waste.
-
Analysis for Other Contaminants: To identify any other hazardous materials that may be present in the waste stream.
The specific methodologies for these tests (e.g., ASTM methods for flash point) would be determined by the requirements of the waste disposal facility and relevant regulatory bodies.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. 1-Bromo-2-pentene, predominantly trans | C5H9Br | CID 5463000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.fr [fishersci.fr]
- 11. 1-BROMO-2-PENTENE, 95%, PREDOMINANTLY CIS - Safety Data Sheet [chemicalbook.com]
- 12. bucknell.edu [bucknell.edu]
- 13. ethz.ch [ethz.ch]
- 14. 7.2 Organic Solvents [ehs.cornell.edu]
Essential Safety and Operational Guide for Handling 1-Bromo-pent-2-ene
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1-Bromo-pent-2-ene. Adherence to these protocols is essential for ensuring laboratory safety and operational integrity.
Physicochemical and Safety Data
The following table summarizes key quantitative data for this compound, crucial for safe handling and experimental planning.
| Property | Value | Citations |
| Molecular Formula | C5H9Br | [1] |
| Molecular Weight | 149.03 g/mol | |
| Boiling Point | 122 °C | |
| Density | 1.26 g/mL at 25 °C | |
| Flash Point | 23 °C (73.4 °F) - closed cup | |
| Refractive Index | n20/D 1.4785 | |
| Storage Temperature | 2-8°C | |
| Hazard Classifications | Flammable Liquid 3, Skin Corrosion 1B, Eye Damage 1 |
Personal Protective Equipment (PPE)
Selection of appropriate PPE is critical to minimize exposure risk. The following recommendations are based on the potential hazards of this compound, which includes flammability, severe skin burns, and eye damage.[1]
-
Eye and Face Protection: Tightly fitting safety goggles are mandatory.[1] A faceshield (minimum 8-inch) should be used when there is a splash hazard.[1][2] All eye and face protection must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1][2]
-
Skin Protection:
-
Gloves: Handle with chemical-resistant gloves that have been inspected before use.[1] Use proper glove removal technique to avoid skin contact.[1][2] Dispose of contaminated gloves after use in accordance with laboratory and local regulations.[1][2]
-
Protective Clothing: A complete suit protecting against chemicals is required.[1] Flame-retardant and antistatic protective clothing should be worn.[1][2] The type of protective equipment must be selected based on the concentration and amount of the hazardous substance at the specific workplace.[1][2] At a minimum, a lab coat and closed-toed shoes are required.[3]
-
-
Respiratory Protection:
-
If a risk assessment indicates that air-purifying respirators are appropriate, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls.[1]
-
If the respirator is the sole means of protection, a full-face supplied air respirator must be used.[1]
-
First-Aid Procedures
Immediate and appropriate first aid is crucial in the event of exposure. Always consult a physician after any exposure.[1]
-
Inhalation: Move the person to fresh air immediately.[1][4] If the person is not breathing, give artificial respiration.[1] Seek immediate medical attention.[1][4]
-
Skin Contact: Immediately take off all contaminated clothing and shoes.[1] Wash the affected area with soap and plenty of water.[1][4] Consult a physician.[1]
-
Eye Contact: Rinse the eyes thoroughly with plenty of water for at least 15 minutes.[1] Immediately call a poison center or doctor.[1]
-
Ingestion: Do NOT induce vomiting.[1] Never give anything by mouth to an unconscious person.[1] Rinse the mouth with water and consult a physician immediately.[1]
Operational and Disposal Plans
Handling and Storage:
-
Avoid inhaling vapor or mist.[1]
-
Keep away from all sources of ignition, including heat, sparks, and open flames.[1][5][6] No smoking.[1][5][6]
-
Take measures to prevent the buildup of electrostatic charge.[1][2]
Spill Management:
-
Use personal protective equipment and ensure adequate ventilation.[2]
-
Remove all sources of ignition.[2]
-
Prevent further leakage or spillage if it is safe to do so.[1][2] Do not let the product enter drains.[1][2]
-
Contain the spillage and collect it with an electrically protected vacuum cleaner or by wet-brushing.[1][2] Place the collected material in a suitable container for disposal according to local regulations.[1][2]
Disposal:
-
Surplus and non-recyclable solutions should be offered to a licensed disposal company.[1]
-
This material can be burned in a chemical incinerator equipped with an afterburner and scrubber, but exercise extra care during ignition as it is highly flammable.[1]
-
Contact a licensed professional waste disposal service to dispose of this material.[1]
PPE Selection Workflow
The following diagram illustrates the logical workflow for selecting the appropriate personal protective equipment when handling this compound, based on the potential for exposure.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
